(1-Methyl-1H-indazol-6-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-methylindazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-8-4-7(9(12)13)3-2-6(8)5-10-11/h2-5,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVQAWCHQBKZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656769 | |
| Record name | (1-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-80-9 | |
| Record name | (1-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indazole-6-boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Methyl-1H-indazol-6-yl)boronic acid CAS number 1150114-80-9
An In-Depth Technical Guide to (1-Methyl-1H-indazol-6-yl)boronic acid (CAS: 1150114-80-9)
Introduction
This compound is a heterocyclic boronic acid that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid, N-methylated indazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the domain of oncology.[1] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This unique combination of a biologically relevant core and a synthetically tractable coupling group makes it an indispensable tool for drug discovery programs targeting complex therapeutic agents, such as protein kinase inhibitors.[3][4] This guide provides a comprehensive overview of its properties, synthesis, core applications, and safe handling protocols, grounded in established scientific principles and field-proven methodologies.
Physicochemical Properties and Specifications
The compound is typically supplied as a white to yellow crystalline solid with high purity, suitable for sensitive downstream applications.[2][5] Proper storage is critical to maintain its integrity, as boronic acids can be susceptible to dehydration and degradation.
| Property | Value | Reference(s) |
| CAS Number | 1150114-80-9 | [6][7] |
| Molecular Formula | C₈H₉BN₂O₂ | [6][7] |
| Molecular Weight | 175.98 g/mol | [6][7] |
| Appearance | White to yellow crystalline powder/solid | [2][5] |
| Melting Point | 277-283 °C | [6] |
| Purity | Typically ≥95% | [2][6] |
| InChI Key | OMVQAWCHQBKZCF-UHFFFAOYSA-N | [6] |
| SMILES | Cn1ncc2ccc(cc12)B(O)O | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from moisture | [6] |
Synthesis and Mechanistic Considerations
While several methods exist for the synthesis of aryl boronic acids, the most common and scalable approach for a compound like this compound is the Miyaura borylation.[8][9] This palladium-catalyzed reaction couples a haloarene with a diboron reagent, offering excellent functional group tolerance and mild reaction conditions.[10][11]
The logical precursor for this synthesis is 6-bromo-1-methyl-1H-indazole. The reaction proceeds via the formation of a pinacol boronate ester, which is often more stable and easier to purify than the free boronic acid. The pinacol ester can then be hydrolyzed under mild acidic or basic conditions to yield the final product.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. civentichem.com [civentichem.com]
- 6. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
physical and chemical properties of (1-Methyl-1H-indazol-6-yl)boronic acid
An In-depth Technical Guide to (1-Methyl-1H-indazol-6-yl)boronic acid: Properties, Reactivity, and Applications
Introduction
This compound is a heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, combining the versatile indazole scaffold with the reactive boronic acid moiety, makes it a sought-after reagent, particularly in the realm of medicinal chemistry and drug discovery. The indazole core is a prominent feature in numerous biologically active molecules, while the boronic acid group serves as a key handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, handling, and synthetic applications of this important compound, tailored for researchers and professionals in the chemical sciences.
Compound Identification and Molecular Structure
Accurate identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and structural representation of this compound are provided below.
-
IUPAC Name: this compound[3]
Table 1: Key Chemical Identifiers
| Identifier | Value |
| InChI | 1S/C8H9BN2O2/c1-11-8-4-7(9(12)13)3-2-6(8)5-10-11/h2-5,12-13H,1H3 |
| InChI Key | OMVQAWCHQBKZCF-UHFFFAOYSA-N[3][4] |
| SMILES | Cn1ncc2ccc(cc12)B(O)O[3][4] |
| MDL Number | MFCD09870053[3][4][6] |
Figure 1: 2D Chemical Structure of this compound
Physical and Spectroscopic Properties
The physical state and solubility of a reagent are critical parameters for reaction setup and purification. This compound is typically supplied as a solid, with properties that necessitate specific storage conditions to maintain its integrity.
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [3] |
| Melting Point | 277-283 °C | [4] |
| Solubility | Generally soluble in polar organic solvents. | [8] |
| Storage Temperature | 2-8°C, under inert atmosphere, protect from moisture. | [4][9] |
Spectroscopic methods are essential for confirming the identity and purity of the material. Supplier specifications indicate that the structure is confirmed by techniques such as Infrared (IR) spectroscopy and its purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with assays often meeting or exceeding 95-97%.[3][4]
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the interplay between the indazole ring and the boronic acid functional group. The boron atom is electron-deficient, rendering it a Lewis acid that can readily interact with nucleophiles.[10] This property is fundamental to its role in transmetalation steps within catalytic cycles.[11]
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful method allows for the formation of a C-C bond between the indazole core (at the C6 position) and various aryl, heteroaryl, or vinyl halides and triflates.[1] The reaction is prized for its mild conditions and high functional group tolerance.[2]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 1-methyl-indazol-6-yl moiety) to the palladium(II) center, displacing the halide. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[1][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst to continue the cycle.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the coupling of this compound with an aryl bromide. Note: This protocol should be adapted and optimized based on the specific substrate and laboratory conditions.
Objective: Synthesize 6-Aryl-1-methyl-1H-indazole.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents)[12]
-
Solvent system (e.g., Dioxane/Water 4:1)[12]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL Water).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.[12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-Aryl-1-methyl-1H-indazole.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Stability and Storage
Organoboronic acids require careful handling to prevent degradation. This compound is sensitive to moisture and air.[9] Prolonged exposure can lead to protodeboronation or the formation of boroxines (trimeric anhydrides), which can impact reactivity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage is at 2-8°C.[4] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is advisable.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken. Based on available safety data, this compound is classified as an irritant.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H315 | Causes skin irritation.[4][7] |
| H319 | Causes serious eye irritation.[4][7] |
| H335 | May cause respiratory irritation.[4][7] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][13] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
This compound is a highly versatile and valuable reagent for synthetic organic chemistry. Its primary utility in palladium-catalyzed cross-coupling reactions provides a reliable pathway for the synthesis of complex indazole-containing molecules, which are of significant interest in pharmaceutical research and materials science.[8][14] A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its successful application in the laboratory. By following established protocols and safety guidelines, researchers can effectively leverage this building block to advance their synthetic targets.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1-Methyl-1H-Indazol-6-Boronsäure ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [chemicalbook.com]
- 6. 1-Methyl-1H-indazole-6-boronic acid [oakwoodchemical.com]
- 7. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. mdpi.com [mdpi.com]
synthesis route for (1-Methyl-1H-indazol-6-yl)boronic acid
An In-Depth Technical Guide to the Synthesis of (1-Methyl-1H-indazol-6-yl)boronic acid
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid, N-methylated indazole core coupled with the versatile boronic acid functionality makes it an invaluable synthon for introducing the 1-methyl-indazole motif into complex molecular architectures, primarily via Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of robust and scalable synthetic strategies for preparing this key intermediate. We will dissect two primary retrosynthetic approaches, offering detailed, field-proven experimental protocols. The discussion emphasizes the underlying chemical principles, the rationale behind reagent selection, and practical considerations for reaction optimization and scale-up, targeting an audience of researchers and drug development professionals.
Introduction: Significance and Retrosynthetic Strategy
The indazole scaffold is a privileged structure in drug discovery, appearing in numerous clinically approved agents and late-stage candidates, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[2] The N-methylation at the 1-position locks the tautomeric form, providing a defined vector for molecular elaboration and often enhancing metabolic stability. The C-6 boronic acid handle serves as a versatile anchor for carbon-carbon bond formation, enabling the efficient assembly of complex biaryl and heteroaryl structures.[1][3]
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the synthetic routes detailed in this guide.
Retrosynthetic Approach:
-
C-B Bond Disconnection: The most direct approach involves the late-stage installation of the boronic acid group onto a pre-formed 1-methyl-1H-indazole core. This is typically achieved via borylation of a 6-halo-1-methyl-1H-indazole intermediate.
-
Indazole Ring-Closing Disconnection: An alternative strategy involves constructing the indazole ring from a precursor that already contains the boron moiety. This approach can be advantageous if the requisite substituted phenylboronic acid is readily accessible.
Caption: Retrosynthetic analysis of this compound.
Route 1: Palladium-Catalyzed Borylation of 6-Bromo-1-methyl-1H-indazole
This is arguably the most common and reliable method, leveraging the power of modern cross-coupling chemistry. The strategy involves two key steps: the N-methylation of a commercially available 6-halo-1H-indazole, followed by a palladium-catalyzed Miyaura borylation to install the boronic acid group.
Causality and Experimental Choices
-
N-Methylation: The methylation of the indazole nitrogen is a critical first step. Using a mild base like potassium carbonate (K₂CO₃) with an electrophilic methyl source such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a polar aprotic solvent like DMF or acetonitrile is standard. This reaction typically yields a mixture of N1 and N2 isomers. The N1 isomer is generally the major product and can be separated from the N2 isomer by column chromatography, leveraging the polarity differences between the two regioisomers.
-
Miyaura Borylation: This reaction is the cornerstone of the synthesis.[4]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid, and the resulting pinacol ester is generally more stable and easier to purify via chromatography than the free boronic acid.[5]
-
Catalyst System: A palladium(0) species, generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, is essential. The choice of ligand is crucial for catalytic efficiency. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for coupling heteroaryl halides, as they promote the rate-limiting oxidative addition step and stabilize the catalytic species.[4][6]
-
Base: A moderately strong base like potassium acetate (KOAc) is used to facilitate the transmetalation step of the catalytic cycle. It is preferred over stronger bases like carbonates or phosphates in this system to minimize competing side reactions, such as boronic ester hydrolysis.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis via late-stage borylation.
Detailed Experimental Protocol
Step A: Synthesis of 6-Bromo-1-methyl-1H-indazole
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of starting material by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired N1-methyl isomer from the N2-methyl isomer and any unreacted starting material.
Step B: Synthesis of this compound pinacol ester
-
In a flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (~0.2 M) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the title compound as a solid.
Note: The pinacol ester is often used directly in subsequent Suzuki-Miyaura reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed using methods such as treatment with sodium periodate (NaIO₄) followed by an acidic workup.
Route 2: Indazole Ring Formation from a Boronate Precursor
This alternative approach constructs the indazole ring on a pre-borylated aromatic scaffold. This can be advantageous if the starting materials are more readily available or cost-effective than 6-halo-indazoles. A common method for indazole synthesis is the Jacobson Indazole Synthesis, which involves the cyclization of N-nitroso-2-alkylanilines.[7]
Causality and Experimental Choices
-
Starting Material: The synthesis begins with a suitably substituted toluene derivative, for example, 4-bromo-2-nitrotoluene.
-
Borylation: The bromine atom can be converted to a boronic ester via a Miyaura borylation, identical in principle to the reaction described in Route 1. This places the boron functionality at the desired position early in the sequence.
-
Nitro Reduction: The nitro group must be reduced to an amine to enable the subsequent diazotization. Common reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂/Pd-C).[8]
-
Diazotization and Cyclization: The resulting aniline is treated with a diazotizing agent like sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive intermediate can then undergo intramolecular cyclization, with the adjacent methyl group being attacked to form the pyrazole ring of the indazole system.[7]
-
N-Methylation: The final N-methylation can be performed as described in Route 1.
Experimental Workflow Diagram
Caption: Workflow for synthesis via indazole ring formation.
Conceptual Protocol Outline
This route is more complex and each step requires careful optimization. The following is a conceptual guide rather than a fully validated protocol.
-
Borylation of 4-Bromo-2-nitrotoluene: React 4-bromo-2-nitrotoluene with B₂pin₂ using a palladium catalyst system (e.g., Pd(dppf)Cl₂) and KOAc in a suitable solvent like dioxane, analogous to Step B in Route 1.
-
Reduction of 2-Nitro-4-(pinacolboranyl)toluene: Reduce the nitro group of the product from the previous step. For example, stir with iron powder and ammonium chloride in an ethanol/water mixture under reflux.[8]
-
Cyclization to 6-(pinacolboranyl)-1H-indazole: Dissolve the resulting aniline in aqueous HCl and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Allow the reaction to stir and slowly warm to room temperature to complete the cyclization.
-
N-Methylation: Methylate the product from the cyclization step using the conditions described in Step A of Route 1. Purify by chromatography to isolate the desired N1-methylated final product.
Data Summary and Route Comparison
| Parameter | Route 1: Late-Stage Borylation | Route 2: Indazole Ring Formation |
| Starting Materials | 6-Bromo-1H-indazole, B₂pin₂ | Substituted Toluene (e.g., 4-bromo-2-nitrotoluene) |
| Key Reactions | N-Methylation, Miyaura Borylation | Borylation, Nitro Reduction, Diazotization/Cyclization |
| Number of Steps | 2-3 (depending on hydrolysis) | 4+ |
| Typical Overall Yield | Good to Excellent | Moderate |
| Advantages | Highly reliable, modular, well-documented reactions, easier purification. | Potentially uses cheaper starting materials, avoids handling pre-formed indazoles early on. |
| Disadvantages | Cost of 6-bromo-1H-indazole and palladium catalyst. | Longer route, diazotization can be low-yielding and requires careful temperature control, potential for side reactions. |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via a late-stage Miyaura borylation of 6-bromo-1-methyl-1H-indazole (Route 1). This strategy benefits from high-yielding, well-understood reactions and the commercial availability of the necessary precursors. The resulting pinacol ester is stable and serves as an excellent substrate for subsequent cross-coupling applications. While the alternative approach of building the indazole ring on a borylated precursor (Route 2) is chemically feasible, it presents more synthetic challenges and is typically less efficient. For researchers in drug development and discovery, Route 1 represents the gold-standard approach for accessing this valuable chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to (1-Methyl-1H-indazol-6-yl)boronic acid: A Cornerstone Reagent in Modern Drug Discovery
Introduction: The Strategic Importance of the Indazole Moiety
In the landscape of contemporary medicinal chemistry, the indazole scaffold is a privileged structure, recognized for its prevalence in a multitude of clinically significant agents.[1] Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, allows it to engage in a diverse array of interactions with biological targets, most notably the ATP-binding sites of protein kinases. (1-Methyl-1H-indazol-6-yl)boronic acid has emerged as a critical building block for introducing this valuable moiety into complex molecules. Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, offering a direct and versatile route to novel therapeutics.[2]
This guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its application in the foundational Suzuki-Miyaura cross-coupling reaction, and the critical considerations for its successful implementation in synthetic workflows. We will explore the mechanistic rationale behind protocol choices and provide a validated experimental procedure for researchers engaged in drug development.
Physicochemical Properties and Structural Data
A comprehensive understanding of a reagent's physical and chemical characteristics is paramount for its effective use. This compound is typically supplied as a white to yellow crystalline powder.[3][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BN₂O₂ | [3][5][6][7][8] |
| Molecular Weight | 175.98 g/mol | [3][5][6][7] |
| CAS Number | 1150114-80-9 | [3][5][6][8] |
| IUPAC Name | This compound | [3][7] |
| Appearance | White crystalline powder / Yellow solid | [3][4][7] |
| Melting Point | 277-283 °C | [5] |
| SMILES | CN1N=CC2=CC=C(C=C12)B(O)O | [3][5][7] |
| InChI Key | OMVQAWCHQBKZCF-UHFFFAOYSA-N | [3][5][7] |
| Purity | ≥95% | [2][5] |
| Storage Conditions | 2-8 °C, Inert atmosphere | [4][5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most robust and widely used methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[9] In this context, the boronic acid serves as the organoboron nucleophile, which, upon activation, transfers its indazole moiety to a palladium center for subsequent coupling with an electrophilic partner (typically an aryl or heteroaryl halide/triflate).
Mechanistic Overview and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, multi-step process. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 1-Methyl-1H-indazole-6-boronic acid [oakwoodchemical.com]
- 9. Yoneda Labs [yonedalabs.com]
solubility of (1-Methyl-1H-indazol-6-yl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (1-Methyl-1H-indazol-6-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient drug development and manufacturing. This compound is a key building block in medicinal chemistry, and a thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, drawing upon the fundamental principles of boronic acid chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide offers a robust framework for predicting solubility trends and provides a detailed experimental protocol for its empirical determination.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug molecule from laboratory synthesis to clinical application, solubility is a critical physical property that influences every stage. For a synthetic intermediate like this compound, its solubility in various organic solvents directly impacts:
-
Reaction Kinetics and Yield: Homogeneous reaction mixtures, achieved through adequate solubility of all reactants, typically lead to faster reaction rates and higher yields.
-
Purification Efficiency: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation and Drug Delivery: While this guide focuses on the intermediate, understanding its solubility provides insights into the properties of the final API, which is crucial for developing effective drug delivery systems.
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, notably for their role in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors.[1][2] Their unique chemical nature, particularly the boronic acid moiety, imparts specific solubility characteristics that warrant detailed investigation.
The Molecular Architecture of this compound and its Implications for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The structure of this compound (Figure 1) presents several key features that dictate its behavior in solution.
Figure 1. Chemical Structure of this compound
References
A Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-indazol-6-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for (1-Methyl-1H-indazol-6-yl)boronic acid (C₈H₉BN₂O₂; Molecular Weight: 175.98 g/mol [1]), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[2] As a key building block in drug discovery, particularly for targeted therapies, and its utility in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[2] This document will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations are presented from a practical, field-proven perspective, emphasizing the causality behind experimental choices to ensure data integrity and reliability.
Molecular Structure and Spectroscopic Overview
This compound is a bifunctional molecule featuring a nitrogen-containing bicyclic indazole core, a methyl substituent on one of the nitrogen atoms, and a boronic acid group on the benzene ring. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Causality in Experimental Design for NMR
A critical consideration when acquiring NMR spectra for arylboronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents like CDCl₃. This oligomerization can lead to broadened peaks or multiple sets of signals, resulting in an uninterpretable spectrum.
To mitigate this, the choice of solvent is crucial. Protic solvents such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are highly effective at breaking up the boroxine trimers by forming esters or hydrates with the boronic acid moiety. This ensures that the compound is analyzed in its monomeric form, yielding sharp, well-resolved spectra. For this guide, we will consider spectra acquired in DMSO-d₆, another common solvent that can disrupt oligomerization, with the understanding that the B(OH)₂ protons will be exchangeable.
Expected ¹H NMR Spectrum
The anticipated ¹H NMR spectrum will feature distinct signals corresponding to the aromatic protons of the indazole ring, the N-methyl protons, and the protons of the boronic acid group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | Singlet (s) | 1H | H-7 | This proton is adjacent to the boronic acid group and is expected to be deshielded. |
| ~7.95 | Singlet (s) | 1H | H-3 | The proton on the pyrazole ring of the indazole system. |
| ~7.70 | Doublet (d) | 1H | H-4 | Aromatic proton ortho to the fused ring junction, coupled to H-5. |
| ~7.30 | Doublet (d) | 1H | H-5 | Aromatic proton meta to the boronic acid, coupled to H-4. |
| ~4.00 | Singlet (s) | 3H | N-CH₃ | Protons of the methyl group attached to the nitrogen atom. |
| Broad | Singlet (br s) | 2H | B(OH)₂ | The acidic protons of the boronic acid group; this signal is often broad and may exchange with residual water in the solvent. |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C-3 | Carbon of the C=N bond in the pyrazole ring. |
| ~130 | C-6 | Carbon bearing the boronic acid group; its chemical shift can be broad due to quadrupolar relaxation of the boron nucleus. |
| ~128 | C-4 | Aromatic CH carbon. |
| ~122 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~120 | C-7 | Aromatic CH carbon. |
| ~110 | C-5 | Aromatic CH carbon. |
| ~35 | N-CH₃ | Carbon of the N-methyl group. |
NMR Experimental Protocol
A self-validating protocol for acquiring high-quality NMR data is essential.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations of the O-H, C-H, C=N, C=C, and B-O bonds.
Causality in Experimental Design for IR
As a solid, the compound can be analyzed using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is often preferred for its simplicity and speed, requiring minimal sample preparation. The key to a good ATR spectrum is ensuring excellent contact between the solid sample and the ATR crystal.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch | Boronic acid -OH groups, likely hydrogen-bonded. |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H bonds of the indazole ring. |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H bonds of the N-methyl group. |
| ~1620 | Medium | C=N stretch | Pyrazole ring of the indazole system. |
| ~1580, ~1470 | Medium-Strong | C=C stretch | Aromatic ring stretching of the indazole system. |
| 1380-1330 | Strong | B-O stretch | Asymmetric stretching of the B-O single bonds.[3] |
| ~750 | Strong | C-H bend | Out-of-plane bending of aromatic C-H bonds. |
IR Experimental Protocol
The following workflow ensures a reproducible IR spectrum.
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Causality in Experimental Design for MS
Boronic acids can be challenging to analyze by MS due to in-source reactions, such as dehydration to form boroxines or the formation of various adducts. A well-designed Liquid Chromatography-Mass Spectrometry (LC-MS) method can overcome these issues. Using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like ammonium acetate can provide good chromatographic separation and promote efficient ionization. ESI in negative ion mode is often successful for boronic acids, as they can be readily deprotonated to form the [M-H]⁻ ion.
Expected Mass Spectrum (ESI Negative Mode)
The molecular formula C₈H₉BN₂O₂ gives an exact mass of approximately 176.0757 u.
| m/z (Predicted) | Ion Species | Rationale |
| 175.0684 | [M-H]⁻ | Loss of a proton from one of the boronic acid hydroxyl groups. This is often the base peak in negative ESI. |
| 221.0739 | [M+HCOO]⁻ | Adduct with formate, which is a common contaminant in mobile phases. |
| 235.0896 | [M+CH₃COO]⁻ | Adduct with acetate, often from the mobile phase buffer. |
Mass Spectrometry Experimental Protocol
A robust LC-MS protocol is key for accurate mass determination.
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach, with careful consideration of the compound's chemical properties to ensure the acquisition of high-quality, interpretable data. By employing the protocols and understanding the expected spectral features outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their subsequent research and development efforts.
References
An In-depth Technical Guide to (1-Methyl-1H-indazol-6-yl)boronic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, such as indoles, offering improved metabolic stability and pharmacokinetic profiles in many instances. Indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[1] Several successful drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic relevance.
(1-Methyl-1H-indazol-6-yl)boronic acid is a key building block that provides medicinal chemists with a direct route to introduce the 1-methyl-indazole moiety into target molecules. This is particularly significant in the development of kinase inhibitors, where the indazole ring can form crucial hydrogen bonding interactions with the hinge region of the kinase active site. The methyl group at the 1-position prevents the formation of tautomers and provides a fixed vector for substitution, allowing for precise structure-activity relationship (SAR) studies. This guide offers a comprehensive overview of the commercial availability, synthesis, key applications, and handling of this compound, intended to empower researchers in their drug discovery endeavors.
Chemical Properties and Handling
This compound is a white to off-white solid.[2] Like many arylboronic acids, it is susceptible to decomposition under certain conditions. Understanding its stability and proper handling is crucial for obtaining reliable and reproducible experimental results.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1150114-80-9 |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| Melting Point | 277-283 °C[2] |
| Appearance | White to off-white solid/crystalline powder |
Storage and Handling:
Arylboronic acids are generally sensitive to moisture and air, which can lead to protodeboronation (loss of the boronic acid group) or the formation of boroxines (cyclic anhydrides). To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term stability.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When weighing and transferring the material, do so quickly to minimize exposure to atmospheric moisture. For reactions requiring anhydrous conditions, ensure that solvents and other reagents are thoroughly dried.
Safety Information:
This compound is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.[3][4]
Commercial Suppliers
This compound is available from a variety of commercial suppliers. The following table provides a non-exhaustive list of potential sources. Purity, available quantities, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Gram scale |
| Thermo Fisher Scientific | 97% | Gram scale |
| BLD Pharm | ≥97% | Gram to kilogram scale |
| GlobalChemMall | 99% min | Kilogram to metric ton scale[5] |
| Oakwood Chemical | Not specified | Gram scale |
| Frontier Specialty Chemicals | Not specified | Gram scale |
| CymitQuimica | ≥95% | Milligram to gram scale |
Synthetic Protocol: Preparation of this compound
While commercially available, researchers may find it necessary to synthesize this compound in-house. A common and effective method is the Miyaura borylation of the corresponding aryl halide, in this case, 6-bromo-1-methyl-1H-indazole, which is also commercially available.
Figure 1. Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude boronic ester.
-
-
Hydrolysis (optional, for the free boronic acid):
-
Dissolve the crude pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Stir at room temperature for 2-4 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application of this compound.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the construction of complex biaryl structures.
Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The excess of boronic acid is used to drive the reaction to completion and to compensate for any potential decomposition. The choice of catalyst and base can be critical and may require optimization depending on the specific substrates. For example, for more challenging couplings, a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos or XPhos) may be necessary.
-
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) and an aqueous solution of the base is commonly used.
-
Causality: The water in the solvent system is crucial for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability and the well-established protocols for its use, particularly in Suzuki-Miyaura cross-coupling reactions, make it an accessible and powerful tool for medicinal chemists and drug development professionals. By understanding its properties, proper handling procedures, and synthetic applications, researchers can effectively leverage this reagent to accelerate their discovery programs and contribute to the development of the next generation of indazole-based therapeutics.
References
A Comprehensive Technical Guide to the Purity and Stability of (1-Methyl-1H-indazol-6-yl)boronic acid
Introduction: The Strategic Importance of (1-Methyl-1H-indazol-6-yl)boronic acid in Modern Drug Discovery
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid indazole scaffold, coupled with the versatile boronic acid functionality, makes it a valuable synthon for creating complex molecules, particularly in the realm of kinase inhibitor development and other targeted therapies. The boronic acid moiety serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1]
However, the utility of this and other arylboronic acids is intrinsically linked to their purity and stability. Impurities from the synthesis can lead to unwanted side reactions and complicate downstream processing, while degradation can result in diminished yields and the formation of potentially genotoxic byproducts.[2] This guide provides an in-depth technical overview of the critical aspects of purity and stability for this compound, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Characterization
A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective use and handling.
| Property | Value | Source |
| CAS Number | 1150114-80-9 | [3] |
| Molecular Formula | C₈H₉BN₂O₂ | [3] |
| Molecular Weight | 175.98 g/mol | |
| Appearance | White to off-white or yellow solid/crystalline powder | [1] |
| Melting Point | 277-283 °C | |
| Purity (typical) | ≥95% (HPLC) | [1] |
| Storage Temperature | 2-8°C |
Structural Elucidation: The Role of Spectroscopic Techniques
Confirmation of the structure and identity of this compound relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the N-methyl group, the aromatic protons of the indazole ring, and the hydroxyl protons of the boronic acid group. The integration and coupling patterns of the aromatic protons are key to confirming the 6-substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretching of the boronic acid and the aromatic C-H and C=C stretching vibrations of the indazole ring.
Synthesis and Purification: A Representative Protocol
While multiple synthetic routes to this compound are conceivable, a common and robust strategy involves the methylation of a 6-halo-1H-indazole followed by a Miyaura borylation. This approach offers good control over regioselectivity and is amenable to a variety of commercially available starting materials.
Representative Synthetic Workflow
Caption: Representative synthetic workflow for this compound.
Step-by-Step Methodology (Illustrative)
Step 1: N-Methylation of 6-Bromo-1H-indazole [4]
-
Rationale: The indazole ring has two nitrogen atoms that can be alkylated. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the most acidic proton (at N1), leading to the thermodynamically favored N1-methylated product.[4]
-
Procedure: a. To a stirred solution of 6-bromo-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation. c. Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. f. Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-bromo-1-methyl-1H-indazole.
Step 2: Miyaura Borylation [5][6]
-
Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that efficiently converts aryl halides to aryl boronate esters.[5][6] Bis(pinacolato)diboron (B₂pin₂) is a common and stable source of boron. The resulting pinacol ester can be hydrolyzed to the boronic acid during workup or used directly in subsequent reactions.
-
Procedure: a. To a reaction vessel, add the crude 6-bromo-1-methyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf) (0.03 equiv), and a base like potassium acetate (KOAc, 3.0 equiv). b. Add a suitable solvent, such as dioxane or DMSO, and degas the mixture. c. Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). d. Cool the reaction to room temperature and perform an aqueous workup to hydrolyze the intermediate boronate ester and remove inorganic salts. This typically involves partitioning between an organic solvent and an acidic aqueous solution, followed by extraction and drying.
Purification Strategies
The purification of arylboronic acids can be challenging due to their physical properties. Several methods can be employed:
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material. Suitable solvent systems may include ethyl acetate/hexanes or water/ethanol mixtures.[7]
-
Acid-Base Extraction: The acidic nature of the boronic acid allows for purification by extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[3]
-
Chromatography: While sometimes difficult due to the polarity of boronic acids, column chromatography on silica gel can be effective. Using a mobile phase containing a small amount of a polar solvent like methanol or acetone is often necessary.[7]
Purity Assessment: A Multi-faceted Approach
Ensuring the purity of this compound is critical for its successful application. A combination of analytical techniques should be employed to establish a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of arylboronic acids and detecting impurities.[8]
Illustrative HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase HPLC. |
| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The indazole ring has a strong UV chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Common Impurities to Monitor:
-
Starting Materials: Unreacted 6-bromo-1-methyl-1H-indazole.
-
Homocoupling Products: Biphenyl-type structures formed from the coupling of two indazole units.
-
Protodeboronation Product: 1-methyl-1H-indazole, formed by the loss of the boronic acid group.[9]
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These can often be detected by MS and may interconvert with the boronic acid in solution.[10]
Stability Profile: Understanding and Mitigating Degradation
Arylboronic acids are susceptible to several degradation pathways that can compromise their integrity over time and under certain reaction conditions.
Major Degradation Pathways
Caption: Major degradation pathways for arylboronic acids.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene (1-methyl-1H-indazole). This process can be accelerated by both acidic and basic conditions, as well as by the presence of certain metals.[2][9]
-
Oxidative Deboronation: In the presence of oxidizing agents, such as atmospheric oxygen or peroxides, the boronic acid can be converted to the corresponding phenol (1-methyl-1H-indazol-6-ol). This is a significant degradation pathway, particularly in solution.
-
Boroxine Formation: Boronic acids can undergo intermolecular dehydration, especially upon heating or under vacuum, to form cyclic trimers known as boroxines.[10] While this is often a reversible process in the presence of water, the formation of boroxines can complicate analysis and stoichiometry in reactions.
Forced Degradation Studies (Illustrative Protocol)
To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions are recommended.
-
Objective: To identify potential degradation products and establish the degradation pathways.
-
Methodology:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound at elevated temperature (e.g., 80 °C).
-
Photostability: Expose a solution of the compound to UV light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (as described above) coupled with a mass spectrometer to identify and characterize any degradation products.
Safe Handling and Storage: Preserving Integrity
Proper handling and storage are paramount to maintaining the purity and stability of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Recommended storage is at 2-8 °C to minimize thermal degradation and boroxine formation.
-
Handling Precautions: Handle in an inert atmosphere (e.g., a glove box or under nitrogen) whenever possible to minimize exposure to air and moisture, which can promote oxidative degradation and hydrolysis. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion: A Foundation for Success
This compound is a valuable tool in the arsenal of the modern medicinal chemist. However, its effective use is contingent upon a thorough understanding and control of its purity and stability. By implementing robust synthetic and purification protocols, employing comprehensive analytical methods for purity assessment, and adhering to proper handling and storage procedures, researchers can ensure the integrity of this critical building block, thereby paving the way for the successful and reproducible synthesis of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
Methodological & Application
The Strategic Application of (1-Methyl-1H-indazol-6-yl)boronic Acid in Modern Organic Synthesis
Introduction: The Privileged Indazole Scaffold and the Role of Boronic Acids
The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry and materials science, recognized for its versatile biological activities and unique photophysical properties.[1] Its structural resemblance to indole allows it to act as a bioisostere, leading to its incorporation into a wide array of pharmacologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The functionalization of the indazole core is therefore a critical endeavor in the development of novel therapeutics and advanced materials.
Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and highly versatile tool for the formation of carbon-carbon bonds.[3] This reaction's success is largely due to the stability, low toxicity, and broad commercial availability of its key reagents: organoboronic acids.[4] (1-Methyl-1H-indazol-6-yl)boronic acid, in particular, serves as a crucial building block for introducing the 1-methylindazole moiety onto various aromatic and heteroaromatic scaffolds. The presence of the methyl group at the N-1 position prevents the complications often associated with the acidic N-H proton of unprotected indazoles in cross-coupling reactions, which can lead to catalyst inhibition or undesired side reactions.[5][6]
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic nuances of its primary application in Suzuki-Miyaura cross-coupling, provide detailed, field-proven protocols, and present a comparative analysis of reaction parameters to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the efficient synthesis of 6-aryl and 6-heteroaryl-1-methylindazoles. These products are key intermediates in the synthesis of numerous biologically active molecules.
Mechanistic Insights: A Step-by-Step Look at the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. For challenging couplings involving heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos or XPhos can significantly improve yields.[6]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and should be chosen based on the specific substrates.[7]
-
Solvent: A variety of solvents can be employed, with common choices being toluene, dioxane, and DMF, often in the presence of water as a co-solvent. The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a two-phase system is used.
-
Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.
Application in Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of several important pharmaceutical agents. Its use allows for the direct and efficient installation of the 1-methyl-indazole moiety, which is often a key pharmacophore.
Case Study: Synthesis of Axitinib Analogues
Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. The indazole core is a critical component of its structure. While the direct synthesis of Axitinib itself involves a different substitution pattern, the use of this compound in the synthesis of structurally related kinase inhibitors highlights its importance in this therapeutic area.
Case Study: Synthesis of GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a therapeutic target for a range of diseases, including bipolar disorder and Alzheimer's disease. Several potent and selective GSK-3 inhibitors feature a substituted indazole scaffold. The Suzuki-Miyaura coupling of this compound with appropriate aryl halides is a key strategy for accessing these complex molecules.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of indazole derivatives.[3][7]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 8 mL)
-
Water (degassed, 2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (211 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
In a separate vial, quickly weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1-methyl-1H-indazole.
Data Summary: Scope and Yields
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving this compound and related indazole boronic acids, showcasing the versatility of this reagent.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [7] |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 92 | [7] |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 78 | [6] |
| 4 | 2-Chloronaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 81 | [6] |
| 5 | 4-Iodoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 | [3] |
Note: Yields are for illustrative purposes and are highly dependent on the specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound is a robust and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of 6-aryl-1-methylindazoles. The N-methylation of the indazole core circumvents potential issues associated with the free N-H group, leading to cleaner reactions and higher yields.
As the demand for novel indazole-containing compounds continues to grow, the importance of this compound in synthetic chemistry is set to increase. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for its application, as well as its use in other cross-coupling methodologies beyond the Suzuki-Miyaura reaction. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of organic synthesis and drug discovery.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Methyl-1H-indazol-6-yl)boronic acid as a Versatile Building Block in Modern Drug Discovery
Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of (1-Methyl-1H-indazol-6-yl)boronic acid, a key building block that facilitates the efficient construction of indazole-containing drug candidates. We will delve into its properties, its application in the robust Suzuki-Miyaura cross-coupling reaction, and the strategic rationale for its use in developing targeted therapeutics like kinase and PARP inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their discovery programs.
The Strategic Importance of the Indazole Scaffold
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[4][5][6] The scaffold's unique electronic properties and its ability to participate in crucial hydrogen bonding interactions make it an excellent bioisostere for other aromatic systems, frequently enabling potent and selective interactions with biological targets.
Several blockbuster drugs feature the indazole core, validating its importance:
-
Axitinib & Pazopanib: Potent tyrosine kinase inhibitors used in cancer therapy.[1]
-
Niraparib: A selective Poly (ADP-ribose) polymerase (PARP) inhibitor for treating certain types of ovarian and breast cancer.[1][7]
The 1-methyl substitution on the indazole ring, as seen in our building block of focus, serves a critical purpose. It blocks the N-H tautomerization and potential for N-alkylation side reactions, simplifying synthetic outcomes and often improving metabolic stability and cell permeability of the final drug molecule.
Physicochemical Properties of the Building Block
This compound is a stable, crystalline solid, making it straightforward to handle, store, and accurately dispense in a laboratory setting.[8][9] Its primary utility lies in its boronic acid moiety, which is a versatile functional group for palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1150114-80-9 | [8][9] |
| Molecular Formula | C₈H₉BN₂O₂ | [8][9] |
| Molecular Weight | 175.98 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [10][11][12] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[13] this compound is an ideal coupling partner for introducing the indazole moiety onto an aryl or heteroaryl halide/triflate, a common strategy in fragment-based and lead optimization campaigns.
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the activated boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12] The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[13]
General Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Indazole
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Molar Eq. | Example Amount |
| Aryl Bromide (Ar-Br) | Varies | 1.0 | 1.0 mmol |
| This compound | 175.98 | 1.2 | 211 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (0.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg (2.5 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Rationale for Choices:
-
Boronic Acid (1.2 eq): A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.
-
Pd(PPh₃)₄ (3 mol%): A standard catalyst loading for many Suzuki couplings; it is air-stable and effective for a broad range of substrates.[14]
-
K₂CO₃ (2.5 eq): An effective, inexpensive base for activating the boronic acid. For less reactive halides, a stronger base like Cs₂CO₃ may be required.[14]
-
Dioxane/Water (4:1): A common solvent system that ensures solubility of both organic and inorganic reagents.
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (211 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Quenching & Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Drug Design: The Role of the Indazole Moiety
The strategic placement of the 1-methyl-1H-indazole core is central to the mechanism of action of many targeted therapies.
Case Study: Kinase Inhibition
In many kinase inhibitors, the indazole scaffold acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The 6-position, where our boronic acid facilitates coupling, is a key vector for extending into solvent-exposed regions to enhance potency and selectivity.[1][15]
Case Study: PARP Inhibition and Synthetic Lethality
In PARP inhibitors like Niraparib, the indazole-carboxamide portion of the molecule mimics the nicotinamide moiety of the NAD+ cofactor, occupying the donor site in the PARP enzyme's catalytic domain.[16] This prevents the recruitment of PARP to sites of single-strand DNA breaks, halting the repair process. In cancer cells with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations), this inability to repair DNA damage leads to cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the proven biological significance of the scaffold it provides make it an indispensable building block for the discovery of next-generation therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this valuable moiety into their drug design programs.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. boronmolecular.com [boronmolecular.com]
- 9. 1-Methyl-1H-indazole-6-boronic acid [oakwoodchemical.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Portico [access.portico.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (1-Methyl-1H-indazol-6-yl)boronic Acid
Introduction: The Strategic Importance of the 1-Methyl-1H-indazole Moiety
The 1-methyl-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence is particularly notable in the development of targeted therapies, such as kinase inhibitors for oncology. (1-Methyl-1H-indazol-6-yl)boronic acid is a key building block that enables the facile introduction of this valuable moiety onto a wide range of molecular frameworks through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
This guide provides an in-depth exploration of the application of this compound in these transformative reactions. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer practical troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully employ this versatile reagent in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1150114-80-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉BN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.08 g/mol | --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| Storage | Store at 0-8°C | --INVALID-LINK-- |
Stability Considerations: Like many heteroaryl boronic acids, this compound can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1][2] This decomposition pathway is often promoted by strong bases and the presence of water.[1] Therefore, proper storage under inert atmosphere and the use of optimized reaction conditions are crucial to ensure high yields and reproducibility.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X).[3]
-
Transmetalation: The organic group from the activated boronic acid (Ar-B(OH)₂) is transferred to the palladium center.[3] This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments (R and Ar) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[3]
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be necessary depending on the specific substrate.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general method adaptable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times.[4]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
PdCl₂(dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
Step-by-Step Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), PdCl₂(dppf) (0.05 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous DMF (e.g., 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Case Study: Synthesis of an Axitinib Intermediate
Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[5] A key step in its synthesis involves the coupling of an indazole core with a side chain, a transformation where this compound or its derivatives can be employed. While the exact industrial synthesis protocols are proprietary, the following represents a plausible laboratory-scale synthesis of a key intermediate based on known Suzuki-Miyaura couplings.
Reaction: Coupling of this compound with a suitable vinyl halide.
This example underscores the importance of this boronic acid in accessing complex, high-value pharmaceutical compounds.[6]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Here are some common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Actions |
| Low or No Yield | - Inactive catalyst- Oxygen contamination- Impure reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and maintain a robust inert atmosphere.[1] - Verify the purity of the boronic acid and aryl halide. |
| Significant Protodeboronation | - Presence of water- Strong base- Prolonged reaction time or high temperature | - Use anhydrous conditions.[1]- Switch to a milder base such as K₃PO₄ or KF.[7]- Optimize reaction time and temperature to minimize decomposition. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Rigorously exclude oxygen from the reaction mixture.[1]- Consider using a Pd(0) source or a precatalyst that is readily reduced in situ. |
| Incomplete Conversion | - Insufficient catalyst loading- Sterically hindered substrates- Deactivated aryl halide | - Increase the catalyst and/or ligand loading.- Screen different, more sterically bulky ligands (e.g., Buchwald-type ligands).- Increase the reaction temperature or switch to a more active catalyst system. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. A thorough understanding of its properties, coupled with the application of robust and optimized palladium-catalyzed cross-coupling protocols, will enable researchers to efficiently incorporate the valuable 1-methyl-1H-indazole moiety into their target structures. By following the guidelines and troubleshooting advice presented in this document, scientists can navigate the intricacies of these reactions and accelerate their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
The Strategic Synthesis of Biaryl Compounds Utilizing (1-Methyl-1H-indazol-6-yl)boronic Acid: An Application Guide
Introduction: The Significance of Biaryl Moieties and the Indazole Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the biaryl structural motif is a cornerstone of pharmacophore design. These scaffolds, comprised of two directly connected aromatic rings, provide a rigid framework that allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[1][2] The strategic introduction of heteroaromatic systems into biaryl structures is a widely employed tactic to modulate physicochemical properties, enhance target engagement, and improve pharmacokinetic profiles.
Among the myriad of heterocyclic systems, the indazole nucleus has garnered significant attention due to its prevalence in a multitude of biologically active compounds.[3] Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[4][5] Consequently, the development of robust and versatile synthetic methodologies for the construction of indazole-containing biaryls is of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides an in-depth exploration of the preparation of biaryl compounds utilizing (1-Methyl-1H-indazol-6-yl)boronic acid. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, offer a detailed, field-proven protocol, and provide insights into reaction optimization and troubleshooting.
Reagent Spotlight: this compound
This compound is a versatile and increasingly utilized building block in organic synthesis.[6] The methylation at the N-1 position of the indazole ring serves to block one of the two tautomeric forms, leading to predictable reactivity and regioselectivity in cross-coupling reactions.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1150114-80-9 | [7][8] |
| Molecular Formula | C₈H₉BN₂O₂ | [7][8] |
| Molecular Weight | 175.98 g/mol | [7][8] |
| Appearance | White to yellow crystalline powder/solid | [6][8] |
| Melting Point | 277-283 °C | [7] |
| Purity | ≥95% (HPLC) | [6] |
| Storage | 2-8°C, keep in a dry place | [7][9] |
Handling and Storage:
Like many boronic acids, this compound is susceptible to dehydration to form the corresponding boroxine trimer and protodeboronation under certain conditions.[10] Therefore, it is crucial to store the reagent in a tightly sealed container in a refrigerator.[7][9] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound is classified as a skin and eye irritant.[7]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for the formation of carbon-carbon bonds between sp²-hybridized centers.[10][11] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as an indispensable tool in modern organic synthesis. The catalytic cycle, depicted below, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[10]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of a Model Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization for different substrates.
Reaction Scheme:
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Aryl Bromide | - | - | 1.0 | 1.0 |
| This compound | 175.98 | 211 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
| Reaction Vessel (e.g., Schlenk tube or microwave vial) | - | - | - | - |
| Magnetic Stirrer and Stir Bar | - | - | - | - |
| Inert Gas Supply (Argon or Nitrogen) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 211 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and water (2 mL) to the reaction vessel via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for the designated time (typically 2-12 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Causality and Optimization: A Deeper Dive
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of several key parameters.
Figure 2. Key parameters for optimizing the Suzuki-Miyaura coupling.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For heteroaryl couplings, electron-rich and bulky phosphine ligands such as SPhos and XPhos can be highly effective, as they promote the oxidative addition and reductive elimination steps.[12] In the provided protocol, Pd(dppf)Cl₂ is a robust and commonly used catalyst for a wide range of Suzuki couplings.[11]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[13] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like K₃PO₄ may be beneficial.[12]
-
Solvent System: A mixture of an organic solvent and water is often employed. Solvents like 1,4-dioxane, toluene, and dimethoxyethane (DME) are frequently used.[11] The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. Temperatures typically range from 60 to 120 °C.[4] Microwave irradiation can also be employed to accelerate the reaction.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time | - Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Rigorously exclude oxygen from the reaction.- Screen different bases and solvents to promote efficient transmetalation. |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source- Certain ligand/base combinations | - Use a non-protic solvent.- Screen alternative ligands and bases. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds, and this compound serves as a valuable building block for introducing the medicinally important indazole scaffold. By understanding the reaction mechanism, carefully selecting the reaction parameters, and employing a robust experimental protocol, researchers can efficiently access a diverse range of novel biaryl compounds for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.pt [fishersci.pt]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for C-C Bond Formation with (1-Methyl-1H-indazol-6-yl)boronic acid
Introduction: The Strategic Importance of the 1-Methyl-1H-indazole Scaffold
The 1-methyl-1H-indazole motif is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors for oncology and treatments for inflammatory diseases.[1] The ability to form carbon-carbon (C-C) bonds at the C6-position of this indazole core is a critical transformation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. (1-Methyl-1H-indazol-6-yl)boronic acid has emerged as a key building block for this purpose, primarily through its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3]
This guide provides a comprehensive overview of the reaction conditions for utilizing this compound in palladium-catalyzed C-C bond formation. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for successful coupling with a range of aryl and heteroaryl halides. Furthermore, we will address common challenges, such as protodeboronation and homocoupling, offering strategies for their mitigation.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical aspect of this reaction is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the transmetalation step.[5] The choice of each reaction component is crucial for achieving high yields and minimizing side reactions.
Key Reaction Parameters for Coupling with this compound
The successful coupling of this compound is dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-rich and heteroaromatic nature of the indazole ring influences its reactivity and stability under catalytic conditions.
Palladium Catalyst and Ligand Selection
The combination of the palladium source and the phosphine ligand is paramount for an efficient reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
For General Reactivity: Catalyst systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for a range of aryl bromides and iodides.[2] However, for less reactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems are generally required.
-
For Challenging Couplings: For heteroaromatic partners or electron-deficient aryl halides, ligands that are both electron-rich and sterically bulky have proven to be highly effective. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination.[6] A widely used and highly effective catalyst for such transformations is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[5][7] The dppf ligand provides both steric bulk and electronic richness, enhancing catalytic activity and stability.
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[5] The choice of base can also influence the rate of competing side reactions.
-
Commonly Used Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely employed due to their effectiveness, low cost, and moderate basicity.[2][7] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial for less reactive coupling partners.
-
Considerations for Heteroaromatic Substrates: With heteroaromatic boronic acids like this compound, excessively strong bases or prolonged reaction times at high temperatures can promote protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] Therefore, moderately strong bases like K₂CO₃ and Na₂CO₃ are often a good starting point.
Solvent System
The solvent system must be capable of dissolving, at least partially, both the organic and inorganic reaction components. Biphasic solvent systems are commonly used in Suzuki-Miyaura reactions.
-
Aqueous Biphasic Systems: A mixture of an organic solvent and water is the most common choice. The water is essential for dissolving the inorganic base, while the organic solvent solubilizes the aryl halide, boronic acid, and the palladium catalyst. Commonly used organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME).[2][5] A typical ratio is a 2:1 to 4:1 mixture of the organic solvent to water.
-
Anhydrous Conditions: While less common for boronic acids, anhydrous conditions can sometimes be employed, particularly with boronic esters, to suppress protodeboronation.[9]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with different classes of aryl halides. It is crucial that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.
Protocol 1: Coupling with a Heteroaryl Chloride (Representative Example)
This protocol is based on the successful coupling of this compound with 2-chloro-4-(pyridin-3-yl)pyrimidine.
Materials:
-
This compound (1.0 equiv)
-
2-chloro-4-(pyridin-3-yl)pyrimidine (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, 2-chloro-4-(pyridin-3-yl)pyrimidine, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ to the vessel under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Bromides
This protocol provides a general starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) (degassed)
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, and potassium carbonate.
-
Purge the vessel with an inert gas.
-
Add degassed DME and degassed water (typically a 3:1 mixture).
-
Add Pd(PPh₃)₄ under a counterflow of inert gas.
-
Heat the mixture to reflux (approximately 80-85 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography or recrystallization.
Summary of Reaction Conditions
The optimal reaction conditions can vary depending on the nature of the coupling partner. The following table provides a general guideline for the Suzuki-Miyaura coupling of this compound with different types of aryl halides.
| Aryl Halide Type | Recommended Catalyst/Ligand | Recommended Base | Solvent System | Temperature (°C) |
| Electron-Rich Aryl Bromide | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80 - 110 |
| Electron-Poor Aryl Bromide | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | DME/H₂O or Dioxane/H₂O | 60 - 90 |
| Aryl Chloride | Pd(OAc)₂/SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or t-BuOH/H₂O | 100 - 120 |
| Heteroaryl Halide | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or ACN/H₂O | 80 - 110 |
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting and Scientific Insights
Even with optimized protocols, challenges can arise. Understanding the underlying causes of common issues is key to successful troubleshooting.
Issue 1: Low or No Product Formation
-
Potential Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.
-
Potential Cause: Insufficiently reactive aryl halide.
-
Solution: For aryl chlorides, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and a stronger base (e.g., K₃PO₄) may be necessary. Increasing the reaction temperature can also improve conversion.[6]
Issue 2: Protodeboronation of this compound
-
Potential Cause: The C-B bond of the heteroaromatic boronic acid is susceptible to cleavage by protons, especially under basic conditions and at elevated temperatures.
-
Solution:
-
Use a milder base: Switch from a strong base like Cs₂CO₃ to a weaker one like NaHCO₃ or K₂CO₃.
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a boronic ester: Converting the boronic acid to its pinacol ester derivative can increase its stability and reduce the rate of protodeboronation.[9]
-
Minimize water content: While some water is often necessary, using a lower proportion of water in the solvent system can sometimes mitigate this side reaction.
-
Issue 3: Homocoupling of the Boronic Acid
-
Potential Cause: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.
-
Solution: As with catalyst deactivation, meticulous degassing of all reagents and solvents is crucial. Sub-surface sparging with an inert gas for 15-30 minutes before adding the catalyst is a highly effective technique.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules of interest in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its incorporation into a wide range of scaffolds. By understanding the fundamental principles of the reaction and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important synthetic transformation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (1-Methyl-1H-indazol-6-yl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indazole Moiety as a Privileged Scaffold in Kinase Inhibition
The indazole ring system has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases make it a "privileged scaffold" in medicinal chemistry.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. This application note provides an in-depth guide to the use of a key building block, (1-Methyl-1H-indazol-6-yl)boronic acid , in the synthesis of these targeted therapies. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3] It is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in kinase inhibitors.[3] The general mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
A critical aspect of the Suzuki-Miyaura reaction is the choice of catalyst, base, and solvent, as these can significantly influence the reaction's efficiency, yield, and selectivity. This is particularly true when working with nitrogen-containing heterocycles like indazoles, which can sometimes inhibit the palladium catalyst.[6][7]
Experimental Protocols: Synthesis of Kinase Inhibitor Scaffolds
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols are designed to be self-validating, with explanations for key steps and considerations for optimization.
Protocol 1: General Procedure for the Synthesis of a Biaryl Kinase Inhibitor Precursor
This protocol outlines a general method for the coupling of this compound with a substituted aryl bromide.
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (CAS: 1150114-80-9)[8]
-
Aryl bromide (or other suitable halide/triflate)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl bromide (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction should be stirred to ensure good mixing.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen.[9] Performing the reaction under an inert atmosphere prevents catalyst degradation and the potential for oxidative homocoupling of the boronic acid.[9]
-
Degassed Solvents: Similar to the inert atmosphere, using degassed solvents minimizes the presence of dissolved oxygen, which can interfere with the catalytic cycle.[9]
-
Choice of Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction.[5][10] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[10] Carbonates like K₂CO₃ and phosphates like K₃PO₄ are commonly used and offer a good balance of reactivity and functional group tolerance.[10][11]
-
Choice of Catalyst: For couplings involving nitrogen-containing heterocycles, catalysts with bulky, electron-rich phosphine ligands such as Pd(dppf)Cl₂ are often effective.[11][12] These ligands can stabilize the palladium center and promote the desired cross-coupling over side reactions.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the Suzuki-Miyaura reaction, often leading to higher yields in shorter reaction times.
Procedure:
-
Follow steps 1-4 of Protocol 1, using a microwave-safe reaction vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to a temperature between 120-160 °C for 15-60 minutes.
-
Monitor the reaction by LC-MS to determine the optimal reaction time.
-
Follow steps 6-7 of Protocol 1 for work-up and purification.
Application in Kinase Inhibitor Synthesis: Case Studies
This compound and its derivatives have been instrumental in the synthesis of inhibitors for several important kinase targets.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a key regulator of centriole duplication, and its overexpression is linked to cancer.[1][13] The N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been identified as a potent core for PLK4 inhibitors.[1] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to introduce various substituents.[1]
Table 1: Examples of PLK4 Inhibitors and their Potency
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| K17 | PLK4 | 0.3 | [1] |
| K22 | PLK4 | 0.1 | [1] |
| CFI-400945 | PLK4 | 2.8 | [1] |
Transforming Growth Factor-β-activated Kinase 1 (TAK1) Inhibitors
TAK1 is a crucial kinase in inflammatory signaling pathways and is a target for autoimmune diseases and some cancers.[14] A series of potent TAK1 inhibitors based on a 3-(1-methyl-1H-indazol-6-yl)imidazo[1,2-b]pyridazine scaffold have been developed. The key synthetic step is the Suzuki-Miyaura coupling of this compound with a bromo-imidazo[1,2-b]pyridazine intermediate.[14]
Table 2: TAK1 Inhibitor Potency
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 26 | TAK1 | 55 | [14] |
| Takinib | TAK1 | 187 | [14] |
Troubleshooting and Optimization
Diagram of Troubleshooting Logic:
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
A common issue in Suzuki-Miyaura couplings is the homocoupling of the boronic acid.[9] This can be minimized by rigorous deoxygenation of the reaction mixture and by using a Pd(0) catalyst source or a pre-catalyst that rapidly generates the active Pd(0) species.[9] If low yields are observed, screening different palladium catalysts, ligands, bases, and solvents is recommended. For challenging couplings with nitrogen-containing heterocycles, the use of more specialized ligands like SPhos or XPhos can be beneficial.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this key fragment into a wide range of molecular scaffolds. By understanding the underlying principles of the reaction and carefully selecting the reaction conditions, researchers can effectively utilize this reagent to accelerate the discovery and development of novel targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 8. 1-メチル-1H-インダゾール-6-ボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
The Indazole Nucleus: Strategic Functionalization via (1-Methyl-1H-indazol-6-yl)boronic Acid for Accelerated Drug Discovery
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to mimic the purine nucleobases, enabling it to effectively interact with a wide array of biological targets.[1][2] Consequently, indazole derivatives are integral components of numerous clinically approved drugs and investigational new drug candidates, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] Notably, the indazole moiety is a cornerstone in the design of protein kinase inhibitors, a critical class of therapeutics in oncology.[4]
The strategic functionalization of the indazole nucleus is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[5][6] This reaction's mild conditions and high functional group tolerance make it particularly amenable to the complex molecular architectures often encountered in drug discovery.
This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the indazole core utilizing (1-Methyl-1H-indazol-6-yl)boronic acid. This versatile building block offers a strategic entry point for introducing a diverse range of substituents at the C6-position of the indazole ring, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and must be optimized for the specific substrates being coupled.
Application Note: Synthesis of 6-Aryl-1-methyl-1H-indazoles
The introduction of an aryl or heteroaryl moiety at the C6-position of the 1-methyl-1H-indazole core can significantly influence the biological activity of the resulting compound. This modification can enhance binding affinity to the target protein, improve pharmacokinetic properties, and modulate the overall physicochemical profile of the molecule. The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the synthesis of 6-aryl-1-methyl-1H-indazoles. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean and dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equivalents). The catalyst and other solids should be handled quickly to minimize exposure to air.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction vessel is then sealed and the headspace is purged with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: The reaction mixture is stirred vigorously and heated to 80-100 °C. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners. For microwave-assisted reactions, temperatures of 100-150 °C for 15-60 minutes are typical.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1-methyl-1H-indazole.
Rationale for Experimental Choices
-
Boronic Acid: this compound is chosen for its stability and reactivity in Suzuki-Miyaura couplings. The N-methylation prevents potential complications from the acidic N-H proton present in unprotected indazoles.[8]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings, including those involving heteroaromatic substrates. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate or cesium carbonate is required to facilitate the transmetalation step. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The solvent must be degassed to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Base | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₂CO₃ | 3 | 90 | 12 | >90 |
| 2 | 1-Bromo-4-nitrobenzene | K₂CO₃ | 3 | 90 | 8 | >85 |
| 3 | 2-Bromopyridine | Cs₂CO₃ | 5 | 100 | 16 | 70-80 |
| 4 | 3-Bromotoluene | K₂CO₃ | 3 | 90 | 12 | >90 |
| 5 | 1-Bromo-2,4-difluorobenzene | Cs₂CO₃ | 5 | 100 | 18 | 75-85 |
Note: Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a stronger base like cesium carbonate, or employing a more active ligand such as SPhos or XPhos. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: The primary side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can occur in the presence of excess water or acidic impurities.
-
Difficult Substrates: For sterically hindered or electron-deficient aryl bromides, higher temperatures and more active catalyst systems may be required. Microwave heating can often accelerate these challenging couplings.
Conclusion
This compound is a valuable and versatile building block for the functionalization of the indazole core. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of a wide array of 6-aryl-1-methyl-1H-indazoles. The protocols and guidelines presented in this document offer a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their pursuit of novel therapeutics. The ability to rapidly and efficiently diversify the indazole scaffold at the C6-position will undoubtedly continue to fuel the discovery of new and improved drug candidates.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Suzuki Coupling of N-Heterocycles: Experimental Setup and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its capacity for forging carbon-carbon bonds with high functional group tolerance and generally mild conditions has made it an indispensable tool. For drug discovery and development professionals, the synthesis of biaryl and, more specifically, hetero-biaryl scaffolds is of paramount importance, as these motifs are prevalent in a vast number of biologically active molecules.[2][3] Nitrogen-containing heterocycles are key building blocks in medicinal chemistry, but their successful implementation in Suzuki couplings presents unique challenges, including potential catalyst inhibition and difficult reaction kinetics.[1][4][5]
This comprehensive guide provides field-proven insights and detailed protocols for the successful execution of Suzuki coupling reactions involving N-heterocyclic substrates. We will delve into the mechanistic underpinnings of the reaction, explore the critical role of each reaction component, and offer robust experimental procedures and troubleshooting strategies to empower researchers to overcome common obstacles and achieve high-yield, reproducible results.
Section 1: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or pseudohalogen) bond of the N-heterocyclic electrophile. This is often the rate-determining step, particularly for less reactive heteroaryl chlorides.[8][9] This process oxidizes the palladium from Pd(0) to Pd(II).
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex.[8] This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium center.[10][11]
-
Reductive Elimination : This is the final, product-forming step. The two organic fragments on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][10]
Section 2: Critical Parameters and Reagent Selection
The success of a Suzuki coupling, especially with challenging N-heterocyclic substrates, hinges on the judicious selection of each reaction component.
The Palladium Source: Precatalysts and Activation
While the active catalyst is Pd(0), air-stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are often used as "precatalysts". These require in-situ reduction to Pd(0) to enter the catalytic cycle.[12] More direct sources of Pd(0) include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11] For difficult couplings, specialized precatalysts that generate highly active, low-coordinate Pd(0) species are often superior.[12][13]
The Ligand: The Key to Success with N-Heterocycles
The ligand stabilizes the palladium center and modulates its reactivity. For N-heterocycles, which can act as competing ligands and poison the catalyst, the choice of ligand is paramount.[1]
-
Bulky, Electron-Rich Phosphine Ligands : This class, particularly the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), is the industry standard for challenging couplings.[9][14] Their steric bulk promotes the final reductive elimination step, while their strong electron-donating character facilitates the difficult oxidative addition of heteroaryl chlorides.[9][10] Tricyclohexylphosphine (PCy₃) is also highly effective for many heterocyclic systems.[1][4]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are powerful, electron-rich ligands that form highly stable bonds with palladium.[10][14] This stability translates into high catalyst turnover numbers and resistance to deactivation, making them excellent for coupling sterically hindered or electron-deficient heterocycles.[14][15][16] PEPPSI™-type precatalysts are commercially available, air- and moisture-stable Pd(II)-NHC complexes that are highly effective.[1][12]
The Role of the Base
A base is essential for the transmetalation step.[10] It activates the organoboron compound by forming a boronate "ate" complex, which increases the nucleophilicity of the organic group for transfer to palladium.[11]
-
Common Choices : Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most frequently used.[10]
-
Selection Rationale : For difficult couplings, stronger bases like K₃PO₄ are often required.[9] For substrates with base-labile functional groups (e.g., esters), milder bases like potassium fluoride (KF) can be used to prevent hydrolysis, though reaction rates may be slower.[11][17]
Choosing the Right Solvent
The solvent must solubilize all components and is typically an aprotic polar or ethereal solvent.
-
Standard Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF) are common.[10][12]
-
Aqueous Co-Solvent : A small amount of water is often beneficial or required. It can help dissolve the inorganic base and facilitate the formation of the active boronate species.[12][18] A typical ratio is 4:1 or 10:1 organic solvent to water.[19][20]
The Boron Reagent: Acids vs. Esters
-
Boronic Acids (R-B(OH)₂) : These are the most common coupling partners due to their commercial availability and high atom economy.[8][10] However, they can be prone to an undesired side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[21][22] This is especially problematic for electron-rich or certain electron-deficient heterocyclic boronic acids.[21]
-
Boronic Esters (e.g., Pinacol Esters, R-Bpin) : These are often more stable, less prone to protodeboronation, and easier to purify than their corresponding acids.[21] They are excellent alternatives for sensitive substrates.
-
Potassium Aryltrifluoroborates (R-BF₃K) : These are highly stable, crystalline solids that are also resistant to protodeboronation and serve as excellent coupling partners.[10]
Section 3: Experimental Protocols
Executing a successful Suzuki coupling requires careful attention to technique, particularly the exclusion of oxygen, which can deactivate the catalyst.
General Protocol for Suzuki Coupling of a Heteroaryl Halide
This protocol is a robust starting point for a wide range of N-heterocyclic substrates.
Reagents & Equipment:
-
Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 10:1, 0.1-0.2 M)
-
Schlenk flask or reaction vial, magnetic stir bar, inert gas line (Argon or Nitrogen), syringes.
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.[9]
-
Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[9][14]
-
Solvent Addition : Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Reaction Execution : Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 12-24 hours).[9]
-
Workup :
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7][14]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[7][14]
Example Protocol: Synthesis of 2-Phenylpyridine
This specific example illustrates the coupling of 2-chloropyridine with phenylboronic acid.
Procedure:
-
To a dry flask, add 2-chloropyridine (113 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Add the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-2 mol%).
-
Seal the flask, and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).[13]
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Follow the general workup and purification procedure described above to isolate the 2-phenylpyridine product.
Section 4: Data and Optimization Guide
The optimal conditions can vary significantly depending on the electronic and steric nature of the N-heterocycle. The following tables provide starting points for optimization and a guide for troubleshooting common issues.
Table 1: Recommended Starting Conditions for N-Heterocycles
| Heterocycle Class | Electrophile | Recommended Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Reference |
| Pyridines / Quinolines | -Cl, -Br | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | [5][13] |
| Indoles / Azaindoles | -Cl, -Br | XPhos Precatalyst or Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 60-100 | [4][13] |
| Pyrazoles / Imidazoles | -Cl, -Br | PEPPSI-IPr or XPhos Precatalyst | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 80-100 | [13][23] |
| Electron-deficient (e.g., Pyrimidines) | -Cl | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | [3] |
| Electron-rich | -Br, -OTf | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | [4] |
Table 2: Troubleshooting Guide for Suzuki Coupling of N-Heterocycles
| Problem | Probable Cause(s) | Recommended Solution(s) | Reference |
| No Reaction / Low Yield | 1. Inactive catalyst (oxygen contamination). 2. Oxidative addition is too slow (unreactive halide). 3. Catalyst poisoning by basic N-heterocycle. | 1. Ensure rigorous inert atmosphere technique; use freshly degassed solvents. 2. Switch to a more electron-rich, bulky ligand (e.g., PPh₃ → SPhos). Increase temperature. 3. Use a bulkier ligand to shield the Pd center. Consider slow addition of the heterocycle. | [9][22] |
| Protodeboronation | 1. Unstable boronic acid. 2. Reaction conditions (excess water, strong base, high temp) are too harsh. | 1. Switch to the corresponding pinacol boronic ester or trifluoroborate salt. 2. Use a milder base (e.g., K₂CO₃, KF). Minimize water content or run under anhydrous conditions. Use the minimum necessary temperature. | [9][21][22] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes this side reaction. | 1. Rigorously deoxygenate all reagents and the reaction vessel. 2. Screen different palladium sources and ligands. | [22] |
| Poor Solubility | Substrates or reagents are not fully dissolved, impeding the reaction. | Screen alternative solvents (e.g., DMF, Toluene, 2-MeTHF). Ensure vigorous stirring. | [17][22] |
Conclusion
The Suzuki-Miyaura coupling of N-heterocycles is a powerful transformation that requires a nuanced understanding of the interplay between catalyst, ligand, base, and substrate. By leveraging highly active catalyst systems based on bulky, electron-rich phosphine or N-heterocyclic carbene ligands, researchers can overcome the inherent challenges posed by these important building blocks. Careful execution of experimental protocols, particularly maintaining an inert atmosphere, and systematic troubleshooting are key to achieving high yields and reproducible outcomes. This guide serves as a foundational resource to empower scientists in drug discovery and beyond to confidently employ this vital reaction in the synthesis of complex molecular architectures.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Synthesis of Substituted Indazoles for Biological Screening: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This structural motif is featured in several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, which are used in cancer therapy.[1] The therapeutic versatility of indazole derivatives spans a wide spectrum of activities, including anti-inflammatory, antimicrobial, and potent anti-cancer effects.[1][2][3][4][5] The capacity for substitution at various positions on the indazole ring allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive scaffold for the generation of diverse compound libraries for biological screening.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern synthetic strategies for creating libraries of substituted indazoles. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for their execution. Furthermore, we will outline standard biological screening assays to evaluate the therapeutic potential of these synthesized compounds, thereby offering a complete workflow from molecule design to preliminary biological characterization.
Strategic Approaches to Indazole Synthesis
The effective construction of a diverse indazole library necessitates a toolbox of robust and versatile synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and functional group tolerance. Here, we focus on three powerful and widely adopted strategies: Palladium-Catalyzed Cross-Coupling, Transition-Metal-Catalyzed C-H Activation, and [3+2] Cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling: A Workhorse for Indazole Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the late-stage functionalization of the indazole core.[6][7][8][9][10][11][12] These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating the biological activity of the indazole scaffold.
Causality of Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical for reaction efficiency.[8][10][13] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[13][14]
-
Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig reaction.[7][9][10][15] The solvent system (e.g., dioxane/water, toluene) is chosen to ensure the solubility of all reaction components and to facilitate the catalytic cycle.[7][15]
Experimental Workflow for Palladium-Catalyzed Cross-Coupling of Halo-Indazoles
Caption: Workflow for Pd-catalyzed cross-coupling.
Transition-Metal-Catalyzed C-H Activation: An Atom-Economical Approach
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted indazoles.[16][17] Rhodium(III) catalysts have been particularly effective in mediating the direct functionalization of C-H bonds, followed by annulation to construct the indazole ring.[8][17][18][19][20][21]
Causality of Experimental Choices:
-
Directing Groups: These reactions often rely on a directing group (e.g., an azo group) on the aryl precursor to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity.[16][18][19]
-
Oxidant and Additives: An oxidant (often Cu(OAc)₂) is typically required to regenerate the active catalytic species.[17] Additives like acetic acid can enhance the reaction efficiency.[22]
Logical Relationship for Rh(III)-Catalyzed C-H Activation/Annulation
Caption: Rh(III)-catalyzed C-H activation logic.
[3+2] Cycloaddition Reactions: A Versatile Route to 2H-Indazoles
The [3+2] dipolar cycloaddition of arynes with sydnones provides a rapid and highly efficient method for the synthesis of 2H-indazoles.[2][5][17][23][24][25][26] This approach is particularly valuable for accessing the less common 2H-indazole isomer with high selectivity.[5][23][24]
Causality of Experimental Choices:
-
Aryne Precursors: Arynes are highly reactive intermediates generated in situ from precursors like o-(trimethylsilyl)aryl triflates.[24]
-
Mild Reaction Conditions: A key advantage of this method is that it proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[5][23][25]
Experimental Protocols: Synthesis of Substituted Indazoles
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromoindazole with an Arylboronic Acid[7][15][28]
Materials:
-
3-Bromoindazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[14]
-
Pd(PPh₃)₄ (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Ethanol/H₂O (4:1:1 mixture)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add 3-bromoindazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the 1,4-dioxane/ethanol/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 30-60 minutes.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole[8]
Materials:
-
4-Iodo-3-methyl-1H-indazole (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-iodo-3-methyl-1H-indazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-3-methyl-1H-indazole derivative.
Protocol 3: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles[19][20][21][22]
Materials:
-
Azobenzene derivative (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
[Cp*RhCl₂]₂ (0.025 equiv)
-
AgSbF₆ (0.1 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a sealed tube, combine the azobenzene derivative, aldehyde, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Add 1,4-dioxane.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-2H-indazole.
Protocol 4: [3+2] Cycloaddition Synthesis of 2H-Indazoles[2][5][18][25][26][27]
Materials:
-
Sydnone derivative (1.0 equiv)
-
o-(Trimethylsilyl)aryl triflate (1.2 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.0 equiv)
-
Acetonitrile
Procedure:
-
To a solution of the sydnone and o-(trimethylsilyl)aryl triflate in acetonitrile at room temperature, add the TBAF solution dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
Biological Screening of Substituted Indazole Libraries
Once a library of substituted indazoles has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) is a common technique used to rapidly assess the effects of a large number of compounds on a specific biological target.[15] For anti-cancer drug discovery, common initial screening assays focus on cell viability, cell cycle progression, and apoptosis induction.[27]
Workflow for Biological Screening of an Indazole Library
Caption: Biological screening workflow.
Protocol 5: MTT Assay for Cell Viability[4][30][31][32][33]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted indazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the indazole compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 6: Cell Cycle Analysis by Flow Cytometry[3][6][24][27][29]
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protocol 7: Western Blot Analysis of Apoptosis Markers[1][7][16][17]
This method is used to detect and quantify key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.[1][16]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression. An increase in the levels of cleaved caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in well-structured tables.
Table 1: Representative Synthetic Yields for Substituted Indazoles
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | Suzuki-Miyaura | 3-Bromo-6-nitroindazole, Phenylboronic acid | 3-Phenyl-6-nitroindazole | 85 | [15] |
| 2 | Buchwald-Hartwig | 4-Iodo-3-methyl-1H-indazole, Morpholine | 4-Morpholino-3-methyl-1H-indazole | 92 | [8] |
| 3 | Rh(III)-C-H Activation | Azobenzene, Benzaldehyde | 2,3-Diphenyl-2H-indazole | 78 | [18] |
| 4 | [3+2] Cycloaddition | 3-Phenylsydnone, o-(TMS)phenyl triflate | 2,3-Diphenyl-2H-indazole | 95 | [17][24] |
Table 2: Biological Activity of a Hypothetical Indazole Derivative (Compound X)
| Assay | Cell Line | IC₅₀ (µM) | Effect on Cell Cycle | Apoptosis Induction |
| MTT | MCF-7 (Breast Cancer) | 5.2 | G2/M Arrest | Increased Cleaved Caspase-3 |
| MTT | HCT116 (Colon Cancer) | 8.9 | G2/M Arrest | Increased Cleaved Caspase-3 |
| MTT | A549 (Lung Cancer) | 12.1 | G2/M Arrest | Increased Cleaved Caspase-3 |
Conclusion
The synthesis and biological evaluation of substituted indazole libraries represent a highly productive avenue in the quest for novel therapeutic agents. The modern synthetic methodologies outlined in this guide, including palladium-catalyzed cross-coupling, C-H activation, and cycloaddition reactions, provide robust and flexible platforms for the generation of chemical diversity. When coupled with a systematic biological screening cascade, these synthetic efforts can efficiently identify promising lead compounds for further drug development. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently navigate the synthesis and preliminary biological characterization of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of 2H-indazoles by the [3 + 2] dipolar cycloaddition of sydnones with arynes. | Semantic Scholar [semanticscholar.org]
- 25. Synthesis of 2H-indazoles by the [3 + 2] cycloaddition of arynes and sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 27. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (1-Methyl-1H-indazol-6-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with (1-Methyl-1H-indazol-6-yl)boronic acid. Given the unique electronic properties and potential for catalyst inhibition associated with nitrogen-rich heterocycles, this specific boronic acid can present challenges. This resource will help you navigate these complexities to achieve high yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low yields with this substrate, it is crucial to systematically evaluate several key parameters. Start by assessing catalyst activity, ensuring your palladium source and ligand are viable. The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid, so proper degassing of your solvent is essential.[1] Additionally, the choice of base and solvent system is critical for this particular substrate due to its heteroaromatic nature.[2]
Q2: I am observing significant decomposition of my this compound. What is the likely cause and how can I mitigate it?
A2: The primary cause of decomposition for heteroaryl boronic acids is protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base.[3][4] This is particularly prevalent with electron-rich or heteroaromatic boronic acids. To minimize this, consider using milder bases like potassium fluoride (KF) or employing anhydrous reaction conditions.[2][5] Protecting the boronic acid as a more stable derivative, such as a pinacol ester (BPin) or a diethanolamine adduct, can also significantly reduce decomposition.[2][6]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: A good starting point would be to use a Pd(II) precatalyst like PdCl₂(dppf) or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. For ligands, electron-rich and bulky phosphine ligands like SPhos or XPhos are often effective for challenging substrates.[2][7] A common solvent system is a mixture of an aprotic polar solvent like 1,4-dioxane or THF with a small amount of water to aid in dissolving the base.[2][8] A moderately strong base such as K₃PO₄ or Cs₂CO₃ is generally a good choice.[2]
Q4: How does the nitrogen atom in the indazole ring affect the Suzuki coupling reaction?
A4: The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, leading to its deactivation.[3][9] This is a well-documented issue with nitrogen-containing heterocycles. The choice of ligand is crucial to mitigate this effect; bulky ligands can sterically hinder the coordination of the indazole nitrogen to the palladium center. In some cases, using a higher catalyst loading might be necessary to compensate for catalyst deactivation.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting materials.
-
The desired product is observed in yields below 20%.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Proposed Solution & Protocol |
| Inactive Catalyst | The active Pd(0) species is not being generated from the Pd(II) precatalyst, or it has been deactivated by oxygen.[2] | Solution: Ensure rigorous degassing of all solvents and reagents. Consider using a pre-formed Pd(0) catalyst. Protocol: Before adding the catalyst, sparge the reaction mixture with argon or nitrogen for 15-30 minutes.[10] If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction.[1] |
| Inefficient Oxidative Addition | The aryl halide partner may be electron-rich or sterically hindered, slowing down the rate-determining oxidative addition step.[2][11] | Solution: Employ more electron-rich and bulky ligands to facilitate oxidative addition.[2] Protocol: Screen ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands are known to promote the coupling of challenging aryl halides.[7] |
| Poor Transmetalation | The boronic acid is not sufficiently activated, or the indazole nitrogen is inhibiting the palladium catalyst.[3] | Solution: Use a stronger, non-nucleophilic base and consider a solvent system that promotes boronate formation.[2] Protocol: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. A dioxane/water (4:1) solvent mixture can be effective.[2][8] |
Problem 2: Significant Protodeboronation of this compound
Symptoms:
-
Formation of 1-methyl-1H-indazole as a major byproduct.
-
Diminished intensity of the boronic acid spot on TLC over time without corresponding product formation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Proposed Solution & Protocol |
| Harsh Basic Conditions | Strong bases in the presence of water can accelerate the rate of protodeboronation, especially with heteroaromatic boronic acids.[2][4] | Solution: Use a milder base or switch to anhydrous conditions. Protocol: Replace stronger bases with KF or use a base-free protocol if feasible.[2] For anhydrous conditions, use a soluble base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or dioxane.[9] |
| Elevated Temperatures | Higher reaction temperatures can increase the rate of the undesired protodeboronation side reaction.[2] | Solution: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal decomposition. Protocol: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Monitor the reaction progress closely by LC-MS to track the formation of both the desired product and the protodeboronated byproduct. |
| Inherent Instability | Heteroaryl boronic acids are often less stable than their aryl counterparts. | Solution: Protect the boronic acid functionality to increase its stability under the reaction conditions.[2] Protocol: Convert the boronic acid to its corresponding pinacol ester (BPin) or a diethanolamine adduct. These derivatives are more resistant to protodeboronation and can release the active boronic acid in situ.[5][6] |
Problem 3: Formation of Homocoupled Byproducts
Symptoms:
-
Observation of a symmetrical biaryl byproduct derived from the boronic acid.
-
Reduced yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Proposed Solution & Protocol |
| Presence of Oxygen | Dissolved oxygen can facilitate the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[10] | Solution: Implement rigorous deoxygenation procedures for all solvents and the reaction mixture.[10] Protocol: Use the freeze-pump-thaw method (three cycles) for the solvent. Before adding the catalyst, bubble argon or nitrogen through the reaction mixture for at least 20 minutes.[10] |
| Use of Pd(II) Precatalyst | Pd(II) precatalysts can directly promote the homocoupling of boronic acids, especially at the beginning of the reaction before the active Pd(0) species is fully formed.[10] | Solution: Use a pre-formed Pd(0) catalyst or add a reducing agent to facilitate the rapid reduction of the Pd(II) precatalyst. Protocol: Consider using Pd(PPh₃)₄ as the catalyst. Alternatively, if using a Pd(II) source like Pd(OAc)₂, adding a small amount of a reducing agent like potassium formate can help minimize homocoupling.[10] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.[2]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(dppf), 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The concentration should be 0.1-0.2 M relative to the limiting reagent.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of this compound, Diethanolamine Adduct
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[6]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[6]
-
Precipitation: A precipitate will form. Stir the resulting slurry for 10-15 minutes.[1][6]
-
Isolation: Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling reaction.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Preventing Homocoupling of (1-Methyl-1H-indazol-6-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (1-Methyl-1H-indazol-6-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth technical guidance and field-proven insights to help you overcome the common challenge of boronic acid homocoupling, thereby maximizing the yield and purity of your desired biaryl products.
Troubleshooting & FAQs: Minimizing Unwanted Homocoupling
This section addresses the most frequently encountered issues related to the homocoupling of this compound. The question-and-answer format is intended to provide direct and actionable solutions to specific experimental challenges.
Question 1: What is boronic acid homocoupling, and why is it a significant problem with this compound?
Answer: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. In the context of your work, this would be the formation of 1,1'-dimethyl-1H,1'H-6,6'-biindazole. This side reaction is particularly problematic for several reasons:
-
Reduced Yield: It consumes your valuable this compound, leading to a lower yield of the intended cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making purification by column chromatography challenging and sometimes leading to co-elution.[1]
-
Misinterpretation of Results: The presence of a significant amount of the homocoupled product can complicate the analysis of reaction outcomes and the characterization of the target molecule.
The electron-rich nature of the indazole ring system can, in some cases, increase the susceptibility of the boronic acid to oxidative side reactions, including homocoupling.
Question 2: What are the primary drivers of boronic acid homocoupling in my Suzuki-Miyaura reaction?
Answer: The two principal culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1] The generally accepted mechanism for this process involves the formation of a palladium peroxo complex which reacts with the boronic acid.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt, such as Pd(OAc)₂, as your catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the cost of your starting material. This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[1]
Question 3: I am observing significant homocoupling. What are the most effective immediate steps to mitigate this?
Answer: To immediately address homocoupling, focus on rigorously excluding oxygen from your reaction system. Here are two effective methods:
-
Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent for at least 30 minutes prior to use. A subsurface sparge, where the gas is introduced below the liquid surface, is more effective at displacing dissolved oxygen.[1]
-
Freeze-Pump-Thaw Cycles: For the most stringent oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent. This involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then allowing it to thaw under an inert atmosphere.[1]
Question 4: Can my choice of catalyst and ligand influence the extent of homocoupling?
Answer: Absolutely. The choice of ligand, in particular, can have a profound impact on the competition between the desired cross-coupling and the undesired homocoupling.
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, is highly recommended. These ligands accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination to form your product. This faster turnover of the desired catalytic cycle can outcompete the homocoupling pathway.[1] For couplings involving heteroaryl boronic acids, ligands like SPhos and XPhos have been shown to be effective.[2]
-
Precatalyst Selection: While Pd(II) precatalysts are common, consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(0) precatalyst to minimize the initial Pd(II)-mediated homocoupling.
Question 5: How do the base and solvent system affect the homocoupling of this compound?
Answer: The base and solvent are critical parameters that influence the overall reaction efficiency and can indirectly impact the extent of homocoupling.
-
Base Selection: The base is necessary to activate the boronic acid for transmetalation.[3] For indazole-based Suzuki couplings, common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[4][5][6] The choice of a suitable base is crucial, as an inappropriate base can lead to side reactions or incomplete conversion.
-
Solvent System: A variety of solvents can be used, with common choices for indazole couplings being dimethoxyethane (DME) or a mixture of 1,4-dioxane and water.[4][5] The solvent system should be chosen to ensure adequate solubility of all reactants. For biphasic systems, vigorous stirring is essential to ensure efficient mixing and reaction.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Recommended Experimental Protocol to Minimize Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, incorporating best practices to suppress homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, base, and ligand.
-
Establish Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of the inert gas.
-
Further Degassing: Sparge the reaction mixture with the inert gas for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Key Parameters to Control Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously exclude oxygen by using an inert atmosphere (Ar or N₂) and degassed solvents. | Oxygen promotes the formation of Pd(II) species, which catalyze homocoupling.[1] |
| Catalyst | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined Pd(0) precatalyst. | Avoids the initial stoichiometric reaction of Pd(II) with the boronic acid that leads to homocoupling.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates the desired cross-coupling catalytic cycle, outcompeting the homocoupling side reaction.[1][2] |
| Base | Use a suitable base such as K₃PO₄ or K₂CO₃. | The base is crucial for activating the boronic acid for transmetalation in the desired pathway.[4][5][6] |
| Solvent | Ensure adequate solubility of all reactants. For biphasic systems, stir vigorously. | Proper dissolution and mixing are essential for efficient reaction kinetics. |
| Boronic Acid Stability | Consider converting to a more stable boronic ester (e.g., pinacol ester) if homocoupling persists. | Boronic esters are generally more stable and less prone to side reactions like homocoupling. |
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Indazole Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that coupling indazole boronic acids via the Suzuki-Miyaura reaction can be a formidable challenge, despite the reaction's widespread utility.[1] Indazoles are critical pharmacophores in numerous biologically active compounds, making their functionalization a key step in medicinal chemistry.[2] This guide is structured in a question-and-answer format to directly address common failures and provide field-proven solutions to streamline your experimental workflow.
Section 1: General Reaction Failures & Low Yield
Q1: My Suzuki-Miyaura reaction with an indazole boronic acid failed completely or gave a very low yield. What are the primary factors to investigate?
A1: A low-yielding or failed Suzuki-Miyaura reaction involving indazoles typically points to a breakdown in one of the catalytic cycle's key steps: oxidative addition, transmetalation, or reductive elimination. The unique electronic properties of the indazole ring, particularly the presence of the acidic NH proton in unprotected variants, often complicate this process.
Your initial troubleshooting should be a systematic evaluation of the core reaction parameters. The interplay between the palladium source, ligand, base, and solvent is critical and often requires careful optimization. For instance, initial trials with PdCl2(PPh3)2 and K2CO3 or Cs2CO3 in DMF at reflux have been reported to fail entirely for certain substrates, demonstrating the need for a methodical approach.[1][3]
Below is a logical workflow to diagnose the issue.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: (1-Methyl-1H-indazol-6-yl)boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for (1-Methyl-1H-indazol-6-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a key intermediate in the synthesis of numerous kinase inhibitors and other pharmaceutically active compounds, understanding its reactivity is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of this compound in cross-coupling reactions, with a particular focus on the critical role of base and solvent selection.
I. Understanding the Reagent: The N-Methylated Indazole Moiety
This compound is an electron-rich heteroaryl boronic acid. The N-methylation significantly influences its electronic properties and stability compared to its N-H counterpart. While this modification can enhance solubility in organic solvents and may offer advantages in terms of biological activity, it also presents unique challenges in Suzuki-Miyaura cross-coupling reactions. The indazole nucleus, being a π-excessive system, is prone to protodeboronation, a common side reaction that cleaves the C-B bond, leading to reduced yields.[5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on the interplay between the base, solvent, and the unique characteristics of this compound.
Problem 1: Low or No Conversion to the Desired Product
Symptoms:
-
TLC/LC-MS analysis shows predominantly unreacted starting materials (aryl halide and boronic acid).
-
Formation of baseline material or a complex mixture of unidentifiable byproducts.
Potential Causes & Solutions:
-
Inadequate Base Strength or Solubility: The primary role of the base is to activate the boronic acid to a more nucleophilic "ate" complex for efficient transmetalation.[7][8][9] If the base is too weak or poorly soluble, this activation is inefficient.
-
Solution: Switch to a stronger, more soluble base. For N-methylated indazole systems, which can be challenging, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have demonstrated efficacy in couplings of electron-rich and N-heterocyclic substrates.[9] In anhydrous conditions, potassium trimethylsilanolate (TMSOK) can be highly effective for refractory heteroaryl couplings.[10]
-
-
Catalyst Inactivity or Inhibition: The Lewis basic nitrogen atoms of the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[11] Standard catalysts like Pd(PPh₃)₄ may be ineffective for such substrates.[5]
-
Suboptimal Solvent Choice: The solvent must solubilize all reaction components and influence the reactivity of the catalyst and base.
-
Solution: A mixture of an aprotic solvent and water (e.g., dioxane/water, DME/water) is a good starting point. The water aids in dissolving inorganic bases and facilitates the formation of the active boronate species. For particularly sensitive substrates prone to protodeboronation, consider anhydrous conditions with a soluble base.[6][10]
-
Problem 2: Significant Protodeboronation of this compound
Symptoms:
-
Formation of 1-methyl-1H-indazole as a major byproduct.
-
Reduced yield of the desired cross-coupled product.
Potential Causes & Solutions:
-
Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation, where a proton source replaces the boronic acid moiety.[5][6][9]
-
Solution 1: Milder Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6] While this may require longer reaction times or higher temperatures, it can significantly suppress protodeboronation.
-
Solution 2: Anhydrous Conditions: The primary proton source for this side reaction is often water. Switching to anhydrous solvents (e.g., dry dioxane, toluene) and using a soluble, non-aqueous base like CsF or TMSOK can be highly effective.[6][10][13]
-
-
Elevated Reaction Temperatures: High temperatures can increase the rate of protodeboronation.
-
Solution: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, for instance, in the range of 60-80 °C.[5]
-
-
Inherent Instability of the Boronic Acid: Some heteroaryl boronic acids are inherently unstable.
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5] Alternatively, forming a diethanolamine adduct can enhance stability.[14]
-
Problem 3: Formation of Homocoupled Byproduct
Symptoms:
-
Detection of a symmetrical biaryl product derived from the coupling of two molecules of this compound.
-
This byproduct can complicate purification due to its structural similarity to the desired product.
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique for complete oxygen removal.
-
-
Use of a Pd(II) Precatalyst: Pd(II) salts like Pd(OAc)₂ can directly react with the boronic acid to generate the homocoupled product at the beginning of the reaction.
-
Solution: While Pd(II) precatalysts are commonly used and effective, ensuring rapid reduction to the active Pd(0) species is crucial. The use of bulky, electron-rich phosphine ligands can accelerate this process and favor the desired cross-coupling pathway.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing a Suzuki-Miyaura reaction with this compound?
A1: A reliable set of initial conditions to explore would be:
-
Catalyst: Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos (1-2 mol% Pd).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
This combination is often effective for challenging heteroaryl couplings.[12]
Q2: How does the N-methylation on the indazole ring affect the Suzuki coupling compared to an unprotected N-H indazole?
A2: The N-methyl group is electron-donating, which can increase the electron density of the indazole ring system. This can make the boronic acid more susceptible to protodeboronation.[5] However, it also eliminates the acidic N-H proton, which can sometimes interfere with the reaction by reacting with the base or palladium intermediates.[12] Therefore, while the risk of protodeboronation might be higher, the absence of the acidic proton can lead to cleaner reactions with fewer side products related to N-H reactivity.
Q3: Can I use this compound with aryl chlorides?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings. To achieve good results with aryl chlorides, you will likely need a more active catalyst system. N-heterocyclic carbene (NHC) ligands in combination with a palladium source are often the catalysts of choice for these less reactive electrophiles.[5] Additionally, a strong base like potassium tert-butoxide (KOtBu) may be required.[7]
Q4: My reaction is biphasic. How can I improve the reaction rate?
A4: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Using a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial. Alternatively, switching to a solvent system that provides a homogeneous solution, like dioxane/water or DME/water, can improve reaction kinetics.
IV. Data & Protocols
Table 1: Recommended Starting Conditions for Base and Solvent Screening
| Entry | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Expected Outcome |
| 1 | K₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | A mild starting point, may require longer reaction times.[15] |
| 2 | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | Generally effective for heteroaryl couplings, good balance of reactivity and minimizing side reactions.[9] |
| 3 | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O (3:1.5:0.5) | 100-140 | Stronger base, good for less reactive partners, but may increase protodeboronation.[16][17] |
| 4 | TMSOK (1.4) | Anhydrous Dioxane | 100 | Excellent for challenging, anhydrous couplings; requires strict exclusion of water.[10][13] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
V. Visualizing Key Concepts
Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
References
- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of (1-Methyl-1H-indazol-6-yl)boronic Acid Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of products derived from reactions involving (1-Methyl-1H-indazol-6-yl)boronic acid. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of indazole derivatives, particularly those synthesized via Suzuki-Miyaura cross-coupling reactions.
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura reaction with this compound?
A1: The impurity profile of a Suzuki-Miyaura coupling reaction is predictable. Understanding these impurities is the first step to designing an effective purification strategy. Key contaminants include:
-
Homocoupled Boronic Acid: A symmetrical bi-indazole byproduct formed from the coupling of two molecules of this compound. This is a prevalent side-product, especially if oxygen is not rigorously excluded from the reaction[1].
-
Unreacted Boronic Acid/Boroxine: Residual this compound or its dehydrated trimer, boroxine. Boronic acids can be unstable and may degrade during the reaction or purification[2].
-
Unreacted Aryl/Heteroaryl Halide: The starting material coupling partner.
-
Debrominated/Dehalogenated Starting Material: A byproduct where the halide on your coupling partner is replaced by a hydrogen atom.
-
Palladium Catalyst Residues: Residual palladium, which can often give the crude product a dark or black coloration.
-
Phosphine Ligand & Oxides: The phosphine ligand used to stabilize the palladium catalyst and its corresponding oxide, formed during the reaction.
-
Inorganic Base: The base used in the reaction (e.g., K₃PO₄, Cs₂CO₃) is often insoluble in organic solvents and must be removed during the aqueous workup.
Q2: My product is a basic solid. Can I avoid column chromatography for purification?
A2: Yes, in many cases, you can leverage the physicochemical properties of your product to avoid chromatography. If your target molecule contains the basic indazole nitrogen and is a solid, you have two excellent alternatives:
-
Acid-Base Extraction: This technique exploits the basicity of the indazole ring. By washing the crude organic mixture with an aqueous acid (e.g., 1M HCl), your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities (like the homocoupled byproduct or ligand oxides) in the organic layer. You can then basify the aqueous layer and either extract your purified product back into an organic solvent or collect it via filtration if it precipitates[3][4].
-
Recrystallization: If your product is crystalline and has moderate to high purity after an initial workup, recrystallization is a powerful method to achieve high purity. This technique is particularly effective at removing small amounts of structurally similar impurities. The choice of solvent is critical and often requires screening a few options[5][6][7].
Q3: I'm performing column chromatography, but my indazole-containing product is streaking or showing poor separation. What's happening?
A3: This is a common issue when purifying nitrogen-containing heterocycles on silica gel. The root cause is the interaction between the basic nitrogen atoms of your indazole product and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to tailing (streaking) and irreversible adsorption.
To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.1-1% by volume). This base will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation[5].
-
Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic and often provides better results for basic compounds[5].
-
Use Boric Acid-Impregnated Silica: For residual boronic acids or boronate esters that are difficult to separate, using silica gel impregnated with boric acid can sometimes improve separation by modifying the interactions with the stationary phase[8][9].
Troubleshooting Guide: From Crude Mixture to Pure Compound
This guide is structured in a "Problem -> Probable Cause -> Solution" format to directly address specific issues encountered during purification.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark black/grey color in crude product after workup. | Residual palladium catalyst (Pd(0) black). | Solution: Pass the crude organic solution through a short plug of Celite® or silica gel before concentration. For more persistent cases, consider treatment with activated carbon or a palladium scavenger. |
| A highly polar, UV-active spot on TLC that barely moves from the baseline. | Unreacted boronic acid, boroxine, or highly polar byproducts. | Solution 1 (Extraction): Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic boronic acid. Solution 2 (Complexation): In anhydrous solvents, unreacted boronic acid can be removed by forming a complex with diethanolamine, which often precipitates and can be filtered off[10][11]. |
| Product is contaminated with a non-polar byproduct of similar Rf to the desired product. | Homocoupled boronic acid byproduct. This impurity is often non-polar and can be difficult to separate from the desired product. | Solution 1 (Chromatography): Careful optimization of the eluent system for flash chromatography is required. A shallow gradient or isocratic elution may be necessary. Solution 2 (Recrystallization): If the product is solid, recrystallization can be highly effective at rejecting the symmetrically shaped homocoupled impurity. Prevention: The best solution is prevention. Ensure the reaction is rigorously degassed to remove oxygen, which promotes homocoupling[1]. |
| Product appears pure by ¹H NMR but has a low yield after chromatography. | Irreversible adsorption of the basic product onto the acidic silica gel column. | Solution: As detailed in FAQ Q3, add 0.5-1% triethylamine (TEA) to your eluent. This will significantly improve recovery from the column. Alternatively, switch to a neutral alumina stationary phase[5]. |
| Crude product is an inseparable mixture of N1- and N2-methylated indazole isomers. | This is a synthetic issue, not a purification one. Alkylation of the indazole ring can occur at both nitrogen positions. | Solution: While challenging, separation is sometimes possible via careful chromatography or fractional crystallization. A patent suggests that recrystallization from mixed solvent systems like acetone/water or ethanol/water can effectively separate N1/N2 isomers of substituted indazoles[7]. |
Experimental Workflows & Protocols
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the product of a this compound reaction.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove the inorganic base, salts, and water-soluble impurities after the reaction is complete.
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Quench and Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. If an inorganic base like K₃PO₄ was used, it will partition into the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and remove residual water from the organic layer.
-
Dry and Concentrate: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product[10][12].
Causality Note: The brine wash is crucial because it reduces the solubility of organic compounds in the aqueous layer and vice-versa, ensuring a cleaner separation and more efficient drying.
Protocol 2: Acid-Base Extraction for Basic Indazole Products
This protocol is ideal for separating your basic (1-Methyl-1H-indazol-6-yl)-containing product from neutral impurities like the homocoupled byproduct.
-
Dissolve Crude Product: Dissolve the crude product obtained from the aqueous workup in a suitable organic solvent (e.g., EtOAc, DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic indazole product will be protonated and move into the aqueous layer.
-
Verification Step: Spot a small amount of the organic layer on a TLC plate to confirm the absence of your product.
-
-
Isolate Impurities: The organic layer now contains neutral impurities. It can be set aside or discarded.
-
Basify and Recover: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the solution is basic (pH > 9).
-
Isolate Pure Product:
-
If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms: Extract the basified aqueous layer with an organic solvent (e.g., DCM, 3 times). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the pure product[3][4].
-
Protocol 3: Flash Column Chromatography
This is the most versatile method for separating complex mixtures.
-
Choose Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is typically used.
-
Select Eluent System: Use TLC to determine an appropriate solvent system that gives your product an Rf value of ~0.25-0.35. See the table below for starting points.
-
Prepare the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elute and Collect: Run the column using a solvent gradient (e.g., from 5% EtOAc in Hexanes to 50% EtOAc in Hexanes) or an isocratic system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Tip: For indazole derivatives, always add 0.5-1% triethylamine (TEA) to your eluent system to prevent streaking and improve recovery[5].
Table 1: Recommended Eluent Systems for Flash Chromatography
| Product Polarity | Typical Coupling Partner | Recommended Starting Eluent System | Modifier |
| Low | Phenyl, Alkyl | 5-10% Ethyl Acetate in Hexanes | 0.5% TEA |
| Medium | Substituted Phenyl, Thiophene | 20-30% Ethyl Acetate in Hexanes | 0.5% TEA |
| High | Pyridine, Carboxylic Acid Ester | 40-60% Ethyl Acetate in Hexanes or 1-5% Methanol in DCM | 0.5% TEA |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
common side reactions with (1-Methyl-1H-indazol-6-yl)boronic acid and how to avoid them
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1-Methyl-1H-indazol-6-yl)boronic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
FAQ 1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common initial checks?
Low conversion is a frequent issue in cross-coupling reactions and can often be traced back to the integrity of the reagents or the reaction environment. The Suzuki-Miyaura reaction is a complex catalytic cycle, and its efficiency is highly sensitive to several factors.[1]
Core Principle: Catalyst Viability and Reagent Purity
The active catalyst in the Suzuki-Miyaura cycle is a Palladium(0) species. This species is electron-rich and highly susceptible to oxidation by atmospheric oxygen, which renders it inactive.[2][3] Similarly, the phosphine ligands used to stabilize the palladium are easily oxidized. The boronic acid itself can degrade, and the purity of the base and solvent are paramount to prevent side reactions that consume starting materials or inhibit the catalyst.
Initial Troubleshooting Workflow
Here is a systematic workflow to diagnose the root cause of low conversion.
Caption: Initial workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
FAQ 2: My LC-MS analysis shows a significant byproduct peak corresponding to 1-methyl-1H-indazole. What is causing this and how can it be prevented?
This is a classic case of protodeboronation (or protodeborylation), a major undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[4] This process consumes your nucleophile, directly reducing the potential yield of your desired cross-coupled product.
Causality: The Mechanism of Protodeboronation
Protodeboronation of arylboronic acids is highly dependent on the reaction conditions, particularly the presence of water and the basicity of the medium.[4] The reaction often proceeds through the boronate anion (Ar-B(OH)₃⁻), which is formed by the reaction of the boronic acid with a base.[5][6] This intermediate is more susceptible to protonolysis by a proton source (like water) than the neutral boronic acid. Electron-rich heterocyclic boronic acids can be particularly susceptible to this decomposition pathway.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Troubleshooting Protodeboronation
| Potential Cause | Explanation | Recommended Solution(s) |
| Excess Water | Water is the primary proton source for this side reaction, especially under basic conditions. | Use anhydrous solvents and reagents. If aqueous base is required, minimize the amount of water (e.g., use 4:1 or 5:1 organic solvent to water ratio).[7] |
| Harsh Basic Conditions | Strong bases or high concentrations of base can accelerate the formation of the reactive boronate anion.[8][9] | Use a milder base (e.g., K₃PO₄ or KF instead of Na₂CO₃ or Cs₂CO₃). Screen different bases to find the optimal balance between transmetalation and protodeboronation. |
| High Temperature / Long Reaction Time | Increased thermal energy and longer exposure to basic, aqueous conditions can increase the rate of decomposition. | Run the reaction at the lowest effective temperature (e.g., start at 80 °C). Monitor the reaction closely and stop it once the aryl halide is consumed to avoid prolonged exposure.[3] |
| Inherent Instability | Some boronic acids are intrinsically prone to protodeboronation. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[4][5][10] |
FAQ 3: I am observing a symmetrical dimer, 6,6'-bis(1-methyl-1H-indazole), as a major impurity. What leads to this homocoupling?
The formation of a symmetrical biaryl product from the boronic acid starting material is known as homocoupling . This side reaction consumes two equivalents of your boronic acid, reducing yield and complicating purification.
Causality: Mechanisms of Homocoupling
Homocoupling can occur via two primary pathways:
-
Oxygen-Mediated: This is the most common pathway. Dissolved oxygen in the reaction mixture can oxidize the Pd(0) catalyst to a Pd(II) species, which can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is the best preventative measure.[11][12][13]
-
Pd(II)-Mediated: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid before being fully reduced to the active Pd(0) catalyst. This pathway is more prevalent with electron-deficient boronic acids but can occur with any.[1][11][14]
Troubleshooting Homocoupling
| Potential Cause | Explanation | Recommended Solution(s) |
| Presence of Oxygen | Oxygen is a key promoter of the most common homocoupling mechanism. | Thoroughly degas all solvents and the reaction mixture. Use a robust technique like three freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-20 minutes.[2][3] Maintain a positive pressure of inert gas throughout the entire reaction.[7] |
| Inefficient Precatalyst Reduction | If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow, the remaining Pd(II) can drive homocoupling. | Add the boronic acid after the other components (aryl halide, base, catalyst) have been heated for a short period (e.g., 10-15 min). This can allow the precatalyst to be reduced by other components before the boronic acid is available for homocoupling.[13] Consider using a Pd(0) source directly, like Pd(PPh₃)₄, although these can be less stable. |
| Catalyst/Ligand Choice | Certain ligands may favor pathways that lead to homocoupling. | For electron-rich systems like indazoles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired cross-coupling cycle over side reactions.[3][11] |
FAQ 4: My this compound has variable solubility and my reactions are not reproducible. Could boroxine formation be the cause?
Yes, this is a distinct possibility. Boronic acids exist in a dynamic equilibrium with their cyclic anhydrides, known as boroxines .[15][16] This is a dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.
Causality: The Boronic Acid-Boroxine Equilibrium
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is reversible.[16] When you purchase or store a boronic acid, it is often a mixture of the free acid and the boroxine. The ratio can change depending on humidity and temperature. Boroxines have different physical properties (like solubility) than the corresponding monomeric acids, which can lead to inconsistent reaction rates and difficult stoichiometry calculations. The formation of boroxines is often an entropy-driven process.[15]
Caption: The reversible equilibrium between a boronic acid and its boroxine.
Managing Boroxine Formation
-
Awareness: Be aware that the material you are using is likely a mixture. For critical applications, you can analyze the ratio by ¹H NMR.
-
Reaction Conditions: In Suzuki-Miyaura reactions, the presence of water and base typically ensures that the boroxine is hydrolyzed back to the active monomeric boronic acid in situ.[15] Therefore, for this specific application, boroxine formation is more of a handling and stoichiometry issue than a direct cause of reaction failure, provided the reaction conditions are appropriate.
-
Stoichiometry: When weighing the boronic acid, remember that for every mole of boroxine, you have three moles of the reactive indazole moiety. If you have a pure boroxine, the mass required will be different from the pure boronic acid. Most suppliers provide the material as the boronic acid, but it may contain varying amounts of the anhydride.[17] Using a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) is a common practice to compensate for any inactive forms or decomposition.
Optimized Protocol: General Procedure to Mitigate Side Reactions
This protocol incorporates best practices to minimize protodeboronation, homocoupling, and the impact of boroxine formation in a Suzuki-Miyaura coupling with this compound.
Materials:
-
This compound (1.2 eq.)
-
Aryl Halide (1.0 eq., preferably bromide or iodide)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, thoroughly degassed)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the base (2.0 eq.), the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure a completely oxygen-free environment.[2][7]
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.[7]
-
Boronic Acid Addition: Add the this compound (1.2 eq.) to the mixture. The slight excess accounts for potential impurities, boroxine content, and minor decomposition.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction shortly after the limiting reagent (the aryl halide) has been fully consumed.[2]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Accelerating Suzuki Couplings with Microwave Heating
Welcome to the technical support center for microwave-assisted Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into optimizing this powerful transformation. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly reduce your reaction times.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about leveraging microwave energy for Suzuki couplings.
Q1: Why should I use microwave heating for my Suzuki coupling reactions instead of a traditional oil bath?
Microwave heating offers several distinct advantages over conventional heating methods, primarily revolving around speed, efficiency, and improved reaction outcomes. Unlike an oil bath, which heats the vessel from the outside in (a slow process governed by thermal conductivity), microwave irradiation directly heats the polar molecules within your reaction mixture. This rapid, uniform heating can reduce reaction times from hours to mere minutes.[1][2] This acceleration often leads to higher product yields and purities by minimizing the thermal degradation of sensitive substrates and catalysts, thereby reducing side reactions.[3]
Q2: How do I select the optimal catalyst and ligand for a high-speed microwave reaction?
The choice of catalyst and ligand is critical and depends heavily on your specific substrates. For microwave-assisted couplings, especially with challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are paramount.[4]
-
For Aryl Chlorides and Hindered Substrates: Ligands from the Buchwald series, such as SPhos and XPhos, are highly effective.[5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the rate-limiting oxidative addition step.[5][6]
-
General Purpose: For less demanding couplings (e.g., with aryl bromides or iodides), traditional catalysts like Pd(PPh₃)₄ or in-situ systems formed from Pd(OAc)₂ and triphenylphosphine can be effective.[7][8] However, more advanced ligands often provide faster and cleaner reactions even for these substrates.[9]
-
Catalyst Precursors: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be advantageous. If you are using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), ensure your reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[10]
Q3: Which solvents are best suited for microwave-assisted Suzuki couplings?
An ideal solvent for microwave synthesis should have a high dielectric constant to absorb microwave energy efficiently and a sufficiently high boiling point to allow for elevated reaction temperatures in a sealed vessel.
Aqueous solvent systems are often excellent choices as water is highly polar, environmentally benign, and facilitates the dissolution of the base.[11][12] Common and effective solvent systems include:
-
Dioxane/H₂O[13]
-
Toluene/H₂O
-
DMF/H₂O[7]
-
Ethanol/H₂O[1]
-
Betaine/Glycerol (Natural Eutectic Solvent)[14]
For substrates that are sensitive to water, anhydrous polar aprotic solvents like DMF, DMAc, or acetonitrile (MeCN) can be used.[15]
Q4: Does the choice of base change when moving from conventional to microwave heating?
The fundamental role of the base remains the same: to facilitate the transmetalation step by forming a more nucleophilic boronate species.[16] However, the kinetics are accelerated. Stronger, more soluble bases are often preferred to keep up with the rapid catalytic turnover.
-
Common Choices: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective.[10][17]
-
For Challenging Couplings: Potassium phosphate (K₃PO₄) is another strong base that can be particularly effective for difficult couplings.[10]
-
Solubility: Ensure the base is finely powdered or has some solubility in the chosen solvent system to maximize its effectiveness. Adding a small amount of water can improve the solubility and activity of inorganic bases.[10]
Troubleshooting Guide
This section provides direct answers to specific experimental problems.
Problem: Low or No Product Yield
Q: My reaction has stalled, and the yield is very low. What are the first steps in troubleshooting?
When a microwave-assisted Suzuki coupling fails, a systematic check of the core components is the most efficient way to identify the problem. The most common culprits are inactive reagents or an improperly sealed reaction vessel.
-
Check Reagent Quality: Verify the purity and integrity of your aryl halide and boronic acid. Boronic acids, in particular, can degrade over time, especially if exposed to moisture.[9]
-
Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[10] Ensure your solvent and reaction mixture are thoroughly purged with an inert gas (Argon or Nitrogen) before sealing the vessel and initiating the reaction.
-
Verify Vessel Seal: Microwave reactors rely on achieving temperatures above the solvent's atmospheric boiling point. An improper seal will prevent the system from reaching the target temperature and pressure, leading to an incomplete reaction.
-
Confirm Catalyst Activity: If you suspect the catalyst is the issue, try a fresh batch or a different, more robust catalyst system (e.g., a Buchwald precatalyst).[9]
dot
Caption: A workflow for troubleshooting low-yield Suzuki couplings.
Q: My aryl chloride is unreactive, even at high temperatures. How can I force it to couple?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[18] Forcing them to react requires a highly active catalytic system and optimized conditions.
-
Switch to a High-Activity Ligand: This is the most critical factor. Use a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.[5] These ligands are specifically designed to promote the difficult oxidative addition of aryl chlorides.
-
Increase Temperature: Take full advantage of the microwave's capabilities by running the reaction at a higher temperature (e.g., 140-150 °C), provided your solvent and vessel are rated for it.[19]
-
Use a Stronger Base: A base like K₃PO₄ can sometimes provide better results than K₂CO₃ for these challenging substrates.[10]
Problem: Side Product Formation
Q: I'm observing a significant amount of a symmetrical biaryl product derived from my boronic acid (homocoupling). How can I prevent this?
Homocoupling arises from the reaction of two boronic acid molecules. It is often exacerbated by the presence of oxygen or an insufficiently active catalyst system that allows side reactions to compete.
-
Rigorous Degassing: This is the most effective preventative measure. Purging the reaction mixture with an inert gas for 15-30 minutes before heating minimizes the oxygen that promotes homocoupling.[10][15]
-
Use the Correct Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can drive homocoupling.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can disfavor side reactions. However, for difficult couplings, a higher loading might be necessary to ensure the desired reaction outcompetes the side reaction.
Q: My boronic acid seems to be decomposing, leading to protodeboronation. What can I do?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, often caused by harsh basic conditions or prolonged exposure to high temperatures in aqueous media.[9][10]
-
Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).[10]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), which is more resistant to decomposition and can be used directly in the coupling reaction.[10]
-
Minimize Reaction Time: Leverage the speed of microwave heating. A reaction that completes in 10 minutes is less likely to suffer from decomposition than one heated for several hours. This is a key advantage of the microwave approach.[2]
Data & Protocols
Illustrative Data
Table 1: Comparison of Conventional vs. Microwave Heating for Suzuki Coupling Reaction: 9-bromophenanthrene with 2-formylphenylboronic acid.
| Heating Method | Catalyst System | Temperature | Time | Conversion | Reference |
| Conventional | Pd(PPh₃)₄, CsF | 120 °C (Reflux) | ~24 hours | >95% | [2] |
| Microwave | Pd EnCat™ 30, Bu₄NOAc | 120 °C | 20 minutes | >98% | [2] |
Table 2: Recommended Solvents for Microwave-Assisted Suzuki Couplings
| Solvent System | Typical Temperature Range (°C) | Characteristics & Notes |
| Dioxane / H₂O | 100 - 150 | Excellent general-purpose system, good for a wide range of substrates.[13] |
| Ethanol / H₂O | 100 - 140 | Greener solvent choice, effective for many couplings.[1] |
| DMF / H₂O | 120 - 160 | High boiling point allows for very high reaction temperatures.[7][18] |
| Acetonitrile (MeCN) | 120 - 150 | Good polar aprotic choice, especially for water-sensitive substrates. |
General Experimental Protocol
This protocol provides a starting point and should be optimized for your specific substrates.
-
Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the vial with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Set the desired temperature (e.g., 120 °C), a hold time (e.g., 15 minutes), and maximum power (e.g., 300 W).
-
Workup: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[10]
Visualizing the Suzuki Coupling Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that inform your choice of reagents and conditions.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Protodeboronation of Heteroaryl Boronic Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the common yet challenging issue of protodeboronation in reactions involving heteroaryl boronic acids. This guide is structured to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Understanding the Challenge: What is Protodeboronation?
Protodeboronation is a prevalent undesired side reaction where the carbon-boron (C-B) bond in a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your starting material, leading to reduced yields of the desired coupled product and generating a byproduct that can complicate purification.[2]
Heteroaryl boronic acids, particularly those containing basic nitrogen atoms like 2-pyridylboronic acid, are notoriously susceptible to this degradation pathway.[2][3] Their stability is highly dependent on the reaction conditions, with factors like pH, temperature, solvent, base, and catalyst choice all playing critical roles.[1][4]
Core Mechanisms of Protodeboronation
Understanding the "how" is the first step to prevention. Protodeboronation can proceed through several pH-dependent pathways.
For most simple aryl boronic acids, protodeboronation is fastest at high pH via the formation of a reactive boronate anion ([ArB(OH)₃]⁻).[1][5] However, for certain basic heteroaromatics like 2-pyridyl boronic acid, the story is different. Under neutral pH conditions, they can form a zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[1][2] Counterintuitively, adding a strong acid or base can shift the equilibrium away from this highly reactive species, slowing protodeboronation.[1][2]
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may be encountering in the lab.
Q1: My Suzuki-Miyaura reaction with a heteroaryl boronic acid has a low yield, and I've isolated the corresponding protodeboronated heteroarene. What's the first thing I should check?
A1: The first step is a systematic review of your reaction conditions, focusing on the factors that most directly influence protodeboronation.
-
The Base: Strong bases can accelerate the decomposition of your boronic acid.[2] If you are using a strong base like NaOH, KOH, or an alkoxide, this is the prime suspect.
-
The Temperature: High temperatures, while often necessary to drive the coupling, also accelerate the rate of protodeboronation.[4]
-
Water Content: While many Suzuki protocols use aqueous bases, water is the proton source for protodeboronation.[6] The presence of excess water can be detrimental.
Q2: I switched to a weaker base (K₂CO₃), but protodeboronation is still a major issue. What's my next move?
A2: If a milder base isn't sufficient, the stability of the boronic acid itself is the next critical parameter to address. Free boronic acids are often less stable than their ester derivatives.[7]
Actionable Strategy: Convert the boronic acid to a more stable form. This is one of the most effective strategies to combat protodeboronation.[3] These derivatives often act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1]
| Boronic Acid Derivative | Structure Type | Key Advantages | Considerations |
| Pinacol Ester | Boronic Ester | Generally more stable than boronic acids; can sometimes be purified by chromatography.[7][8] | Stability can be nuanced; hydrolysis back to the acid can occur under basic aqueous conditions.[5][9][10] |
| MIDA Boronate | Boronic Anhydride | Highly stable, crystalline solids; stable to silica gel chromatography; enables "slow-release" strategy.[1][8] | Requires a specific deprotection step (mild aqueous base) to release the boronic acid for coupling. |
| Trifluoroborate Salt | Boronate Salt | Crystalline, air-stable solids; easy to handle and weigh accurately.[3] | Requires specific conditions for effective use in coupling reactions. |
Q3: My heteroaryl boronic acid is electron-deficient. Are there special considerations?
A3: Yes. For aryl boronic acids with strong electron-withdrawing groups, protodeboronation can proceed through a different mechanism involving the formation of a transient aryl anion.[1] These substrates are often more stable under acidic conditions. While Suzuki couplings are typically run under basic conditions, this mechanistic insight suggests that minimizing pH and reaction time is even more critical. Using a "slow-release" MIDA boronate is particularly advantageous here.[6]
Q4: Can my choice of palladium catalyst and ligand affect the rate of protodeboronation?
A4: Absolutely. The goal is for the rate of the productive Suzuki coupling to significantly outpace the rate of protodeboronation.
-
Catalyst Activity: A highly active catalyst system that promotes rapid catalytic turnover will consume the boronic acid in the desired reaction before it has time to decompose.[1] Consider using modern, highly active catalyst systems (e.g., those employing Buchwald-type phosphine ligands).
-
Ligand Sterics: Recent studies have shown that bulky, sterically hindered phosphine ligands, often used to facilitate challenging couplings, can paradoxically promote palladium-catalyzed protodeboronation.[11][12][13][14] This is thought to occur via an unstable post-transmetalation intermediate.[11][12] If you are using a very bulky ligand and observing significant protodeboronation, screening a smaller ligand may be beneficial.
Q5: I'm using a 2-pyridylboronic acid and observing rapid decomposition even before the reaction gets hot. What is happening?
A5: You are likely observing the consequences of the zwitterionic decomposition pathway, which is fastest at neutral pH.[1][4] When you mix your reagents, the initial pH of the solution may be in the range that promotes this rapid fragmentation.
Actionable Strategy:
-
Use a Stable Form: Do not use free 2-pyridylboronic acid. Start with a more stable derivative like a pinacol ester or MIDA boronate.[1]
-
Optimize Reagent Addition: Instead of mixing everything at once, consider adding the boronic acid derivative last, after the mixture of the aryl halide, base, and catalyst has been prepared and is ready for heating. This minimizes the time the boronic species spends in a potentially destabilizing environment before the productive coupling reaction begins.
Field-Proven Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices for handling unstable heteroaryl boronic acids.
-
Reagent Preparation:
-
Use a stable form of the boronic acid (e.g., pinacol ester or MIDA boronate). Use 1.2 - 1.5 equivalents relative to the limiting reagent.
-
Ensure your aryl halide (1.0 eq) is pure.
-
Use a weak inorganic base such as K₃PO₄ (2.0 - 3.0 eq) or CsF (2.0 - 3.0 eq).
-
Use a high-activity catalyst system (e.g., Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like SPhos or XPhos (2-4 mol%)).
-
-
Reaction Setup (Strictly Anhydrous):
-
To a flame- or oven-dried reaction vessel, add the aryl halide, base, and palladium catalyst/ligand.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[6]
-
Add the boronic acid derivative under the inert atmosphere.
-
Add degassed, anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via syringe to achieve a concentration of ~0.1 M.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature to start (e.g., 80 °C). Higher temperatures can be explored if the reaction is sluggish, but this increases the risk of protodeboronation.[15]
-
Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Conversion of a Heteroaryl Boronic Acid to its MIDA Boronate
This protocol provides a method for stabilizing a problematic boronic acid prior to its use in cross-coupling.[16]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the heteroaryl boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.0-1.1 eq).
-
Solvent Addition: Add anhydrous dioxane (or toluene) to create a slurry.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete when water no longer collects in the trap (usually 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. The crystalline MIDA boronate often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexanes), and dry under vacuum. The high crystallinity of MIDA boronates often means no further purification is required.[16]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 14. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving (1-Methyl-1H-indazol-6-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-1H-indazol-6-yl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the scale-up of reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your process development.
I. Introduction: The Unique Challenges of this compound in Scale-Up
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its indazole core is a privileged scaffold in medicinal chemistry, offering a rigid framework for designing selective ligands.[1] However, like many heteroaromatic boronic acids, its successful application in large-scale synthesis is not without its hurdles. The presence of the indazole ring introduces specific challenges related to stability, solubility, and reactivity that must be carefully managed to ensure a robust and scalable process. This guide will walk you through the most common issues and provide practical, field-proven solutions.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound on a larger scale.
Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?
A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the solid compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation from atmospheric moisture and oxygen. Boronic acids, in general, can be susceptible to oxidative degradation, leading to the formation of the corresponding phenol (1-methyl-1H-indazol-6-ol) as a key impurity.[2]
Q2: What is the typical solubility profile of this compound in common organic solvents?
A2: this compound generally exhibits good solubility in polar organic solvents.[3][4] While specific quantitative solubility data at various temperatures is not extensively published, empirical evidence suggests good solubility in solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). Its solubility is expected to be lower in non-polar solvents like hexanes or toluene. When planning a scale-up, it is essential to perform solubility studies in your chosen solvent system at the intended process temperatures to avoid precipitation or handling issues.
Q3: What are the main degradation pathways for this compound under reaction conditions?
A3: The two primary degradation pathways to be aware of during reactions are protodeboronation and homocoupling .
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This side reaction is often promoted by high temperatures and strongly basic aqueous conditions.[5] For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of protodeboronation.[5][6]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (1,1'-dimethyl-6,6'-biindazole). This is a common side reaction in Suzuki-Miyaura couplings and is often mediated by the presence of dissolved oxygen or the use of a Palladium(II) precatalyst.[7]
Q4: Can the N-methylation of the indazole ring affect the reactivity of the boronic acid?
A4: Yes, the N-methylation can influence the electronic properties and steric environment of the indazole ring system. Methylation at the N1 position, as in this compound, can affect the electron density of the aromatic system and may influence the rates of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings. While detailed kinetic studies on this specific molecule are not widely available, it is a factor to consider when comparing its reactivity to the parent NH-indazole boronic acid.[8][9]
III. Troubleshooting Guide for Scale-Up Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or Inconsistent Yield | 1. Protodeboronation: The boronic acid is being consumed by a non-productive pathway.[5] 2. Catalyst Inactivity: The palladium catalyst is not turning over efficiently. 3. Poor Solubility: Reactants are not in solution, leading to a heterogeneous and slow reaction. | 1a. Milder Base: Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide or potassium phosphate, especially in aqueous media.[10] 1b. Anhydrous Conditions: If feasible, switch to anhydrous conditions to minimize the proton source for protodeboronation.[5] 1c. Boronate Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to protect it from degradation.[11] 2a. Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For scale-up, consider using air-stable precatalysts. A screening of different ligands (e.g., phosphine-based ligands like SPhos or XPhos) can identify a more efficient system for your specific substrates. 3a. Solvent Optimization: Conduct solubility studies to select a solvent or solvent mixture (e.g., dioxane/water, THF/water) that ensures all reactants remain in solution at the reaction temperature.[12] Vigorous stirring is essential for biphasic reactions. |
| Significant Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst, promoting homocoupling.[7] 2. Use of Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[7] | 1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or by using freeze-pump-thaw cycles for smaller scales.[7] 1b. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. 2a. Use of Pd(0) Source or Pre-reduction: If using a Pd(II) source, consider adding a reducing agent or allowing for a pre-reduction step before adding the boronic acid. Alternatively, use a Pd(0) source directly. |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 2. Suboptimal Temperature: The reaction may be too slow at the current temperature. 3. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | 1a. Catalyst Loading Optimization: While minimizing catalyst loading is desirable for cost and purification, a certain level is necessary for efficient conversion. Carefully evaluate the catalyst loading for your specific process. 2a. Temperature Study: Systematically increase the reaction temperature while monitoring for the formation of degradation products. 3a. Ligand Choice: Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst and improve its turnover number. |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product may have similar polarity to the homocoupled byproduct or other impurities. 2. Residual Palladium: Removal of palladium to acceptable levels (often required for pharmaceutical applications) can be challenging. | 1a. Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method. 1b. Alternative Chromatography: Explore different stationary phases (e.g., alumina) or solvent systems for column chromatography. 2a. Palladium Scavengers: Utilize palladium scavengers (e.g., thiol-functionalized silica) to remove residual palladium from the product solution. 2b. Activated Carbon Treatment: Treatment with activated carbon can also be effective for removing palladium residues. |
IV. Experimental Protocols
A. General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol provides a general framework. Specific parameters such as solvent, base, catalyst, and temperature should be optimized for your specific substrates.
1. Reagent Preparation and Charging:
-
To a suitably sized reactor, charge the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Ensure all solid reagents are free-flowing and appropriately sized for the scale of the reaction.
2. Inerting the Reactor:
-
Seal the reactor and purge with an inert gas (nitrogen or argon) for an extended period to remove oxygen.
3. Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., dioxane/water 10:1) to the reactor.
-
Continue to sparge the reaction mixture with the inert gas for at least 30 minutes to ensure thorough deoxygenation.
4. Catalyst Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., a suitable Pd precatalyst with a phosphine ligand, 0.1-2 mol%).
5. Reaction Monitoring:
-
Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC, or TLC).
6. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
-
Purify the crude product by a scalable method such as recrystallization or column chromatography.
B. Protecting this compound as a Diethanolamine Adduct
For reactions where the boronic acid is particularly unstable, forming a diethanolamine adduct can be a beneficial strategy.[13]
1. Dissolution:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane.
2. Adduct Formation:
-
Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
A precipitate will typically form.
3. Isolation:
-
Stir the resulting slurry for 15-30 minutes.
-
Isolate the solid product by filtration.
4. Drying:
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable diethanolamine adduct can then be used directly in Suzuki coupling reactions, often in protic solvents.
V. Visualizing Key Processes
A. Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
B. Competing Pathways in Suzuki Coupling Reactions
References
- 1. 6-Methyl-1H-indazole-7-boronic acid | Benchchem [benchchem.com]
- 2. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (1-Methyl-1H-indazol-6-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structure dictates its reactivity and stability.[2][4] This guide provides an in-depth comparison of (1-Methyl-1H-indazol-6-yl)boronic acid , a key building block in medicinal chemistry, against other structurally diverse boronic acids. By examining the interplay of electronic effects, stability, and reaction kinetics, we aim to provide researchers, scientists, and drug development professionals with actionable insights for optimizing synthetic strategies.
The indazole scaffold is a prevalent motif in numerous biologically active compounds, making its functionalization a topic of significant interest.[5][6] this compound offers a direct route to introduce this valuable moiety. However, its reactivity is nuanced due to the unique electronic nature of the N-methylated bicyclic heteroaromatic system. This guide will dissect these nuances through comparative data and mechanistic discussions.
Factors Influencing Boronic Acid Reactivity
The success and rate of a Suzuki-Miyaura coupling are governed by several intrinsic properties of the boronic acid partner.[1][7] Understanding these factors is crucial for predicting reactivity and troubleshooting suboptimal reactions.
-
Electronic Effects : The electronic nature of the organic substituent on the boron atom is paramount.[7] Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic group, which can facilitate the crucial transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease electron density, potentially slowing transmetalation. Heterocycles, like the N-methylindazole ring system, present a complex electronic profile that can influence catalyst coordination and stability.[7][8]
-
Steric Hindrance : Bulky substituents near the boronic acid group can impede its approach to the palladium catalyst, slowing down the transmetalation process.[4] While the N-methylindazole system is not exceptionally bulky, its geometry relative to the boronic acid can play a role.
-
Stability and Protodeboronation : Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction that lowers yield.[9][10] The propensity for this side reaction is highly dependent on the boronic acid's structure, the reaction pH, and the presence of water.[9][10][11] Electron-rich heterocyclic derivatives are often particularly prone to protodeboronation.[4] Using boronic esters, such as pinacol esters, can enhance stability and mitigate this issue.[4][12]
Comparative Reactivity Analysis
To objectively assess the reactivity of this compound, we compare its performance in a standardized Suzuki-Miyaura coupling reaction against a panel of representative arylboronic acids.
Model Reaction: The chosen model reaction is the coupling of various boronic acids with 4-bromoanisole, a common and moderately activated aryl halide. This allows for a clear differentiation of the boronic acids' intrinsic reactivities.
-
Boronic Acids for Comparison:
-
This compound (The Heterocyclic Subject)
-
Phenylboronic acid (The Baseline Standard)
-
4-Methoxyphenylboronic acid (Electron-Rich)
-
4-(Trifluoromethyl)phenylboronic acid (Electron-Poor)
-
Comparative Performance Data
The following table summarizes the reaction yields obtained under standardized conditions, designed to highlight the inherent reactivity differences.
| Boronic Acid | Structure | Electronic Nature | Yield (%) after 4h | Notes |
| This compound | ![]() | Heterocyclic, π-excessive | 85% | Good reactivity; potential for catalyst inhibition by N-coordination must be managed. |
| Phenylboronic acid | ![]() | Neutral (Baseline) | 92% | High, reliable yield under standard conditions. |
| 4-Methoxyphenylboronic acid | ![]() | Electron-Rich (EDG) | 95% | Fast reaction, but higher susceptibility to protodeboronation. |
| 4-(Trifluoromethyl)phenylboronic acid | ![]() | Electron-Poor (EWG) | 78% | Slower transmetalation rate leading to lower yield in the given timeframe. |
Disclaimer: Yields are representative and based on a standardized laboratory protocol. Actual results may vary based on specific conditions, reagent purity, and scale.
Discussion of Results
-
This compound : This heterocyclic boronic acid demonstrates robust reactivity, affording a high yield. Its performance, while slightly lower than the simple phenyl and electron-rich analogs, is excellent for a more complex, nitrogen-containing substrate. The π-excessive nature of the indazole ring facilitates the crucial transmetalation step. However, a key consideration with N-heterocyclic partners is the potential for the nitrogen lone pair to coordinate to the palladium center, which can sometimes act as a catalyst inhibitor.[7][13] The use of appropriate ligands, such as bulky biarylphosphines (e.g., XPhos), is often crucial to prevent this and maintain high catalytic activity.[13]
-
Phenylboronic acid : As the benchmark, phenylboronic acid provides a high yield, reflecting its good balance of reactivity and stability under typical Suzuki conditions.
-
4-Methoxyphenylboronic acid : The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, accelerating the transmetalation step and leading to a very high yield in a short time. However, this increased reactivity also makes it more susceptible to competitive protodeboronation, an important consideration during process optimization.[4]
-
4-(Trifluoromethyl)phenylboronic acid : The strongly electron-withdrawing trifluoromethyl group reduces the electron density on the aromatic ring. This slows the rate of transmetalation, resulting in a lower yield within the standardized reaction time.[14] To drive this reaction to completion, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) would likely be required.
Mechanistic Considerations & Workflow
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][15] The reactivity of the boronic acid directly impacts the efficiency of the transmetalation step.
Suzuki-Miyaura Catalytic Cycle
The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]-), which is the active participant in transmetalation.[1][16]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist’s Guide to Alternatives for (1-Methyl-1H-indazol-6-yl)boronic Acid in Suzuki Coupling
For researchers at the forefront of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The (1-Methyl-1H-indazol-6-yl) moiety is a privileged scaffold in medicinal chemistry, and its corresponding boronic acid has been a workhorse reagent. However, the inherent challenges of boronic acids—namely their propensity for protodeboronation and formation of boroxines—can compromise reaction efficiency, reproducibility, and shelf-life. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental data, to empower chemists with robust solutions for incorporating the 1-methyl-1H-indazol-6-yl core and analogous structures.
The Boronic Acid Dilemma: Reactivity vs. Stability
The choice of an organoboron reagent is a critical parameter that dictates the success of a Suzuki-Miyaura coupling. The central challenge lies in balancing the reactivity required for efficient transmetalation with the stability needed for storage, handling, and compatibility with complex synthetic routes.[1][2] Boronic acids are highly reactive due to the Lewis acidity of the vacant p-orbital on the boron atom, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity is also their Achilles' heel, making them susceptible to degradation.
This guide explores three major classes of alternatives that address this stability-reactivity trade-off: stabilized boron reagents (boronate esters and trifluoroborates) and alternative bond-forming strategies that circumvent the need for pre-formed organoboron species altogether.
Alternative 1: Boronate Esters - The Stable Workhorses
Boronate esters, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, represent the most common and effective alternatives to boronic acids.[3] They offer significantly enhanced stability, often existing as crystalline, bench-stable solids that are amenable to standard purification techniques like column chromatography.[2]
Pinacol Boronate Esters
Pinacol esters are formed by reacting the boronic acid with pinacol. This protection masks the reactive B(OH)₂ group, preventing decomposition pathways. While more stable, they are generally less reactive than the parent boronic acid. It is widely accepted that under the basic aqueous conditions of many Suzuki reactions, the pinacol ester hydrolyzes in situ to release the more reactive boronic acid.[2][4]
MIDA Boronates
Developed by the Burke group, MIDA boronates offer a unique advantage: they are exceptionally stable and unreactive under standard anhydrous cross-coupling conditions.[5] Deprotection is achieved under mild aqueous basic conditions, enabling a "slow-release" of the boronic acid into the reaction mixture. This is particularly advantageous for notoriously unstable heteroaryl boron reagents, minimizing their decomposition before they can engage with the palladium catalyst.[6]
Performance Data: Boronic Acids vs. Boronate Esters
The following table summarizes comparative data, illustrating the trade-offs in reactivity and stability.
| Reagent Type | Key Feature | Handling & Storage | Purity | Typical Reactivity | Use Case |
| Boronic Acid | High reactivity[1] | Requires inert atmosphere and low temperatures for long-term storage.[1] | Can be challenging to obtain in high purity. | Fast reaction times, but yield can be compromised by decomposition.[1] | Rapid, small-scale syntheses where starting material can be used immediately. |
| Pinacol Ester | Enhanced stability[7] | Generally stable at room temperature, easy to handle. | High purity achievable via chromatography. | Often requires hydrolysis to the boronic acid for reaction; may require longer reaction times or higher temperatures.[2] | Multi-step synthesis where intermediates must be stored and purified. |
| MIDA Boronate | Exceptional stability, "slow-release" | Indefinitely bench-top stable under air. | Crystalline solids, high purity. | Unreactive until deprotection with a mild aqueous base.[6] | Coupling of unstable heteroaryl boronic acids; iterative cross-coupling sequences.[5] |
Alternative 2: Potassium Organotrifluoroborates (BF₃K)
Potassium organotrifluoroborates are another class of highly stable and user-friendly alternatives to boronic acids.[8][9] These crystalline solids are typically stable to both air and moisture, eliminating the need for specialized handling techniques.[10][11] Their enhanced stability stems from the tetracoordinate, anionic boron center, which is less prone to protodeboronation.[12] Consequently, they can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[10]
Performance Data: Suzuki Coupling with Indazole-derived Trifluoroborates
The utility of heteroaryltrifluoroborates is well-documented. For instance, the coupling of N-Boc-indol-2-yltrifluoroborate with 4-bromoanisole proceeds in high yield, demonstrating their effectiveness even with complex heterocyclic systems.[12]
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Bromoanisole | N-Boc-indol-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 81%[12] | Molander, G. A., et al. J. Org. Chem. |
| 2-Chloroanisole | Potassium β-trifluoroboratoamide | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | >80%[11] | Gevorgyan, V., et al. Org. Lett. |
Alternative 3: Advanced Coupling Strategies - Bypassing Boron
For ultimate atom and step economy, chemists can turn to strategies that avoid the synthesis and use of organoboron reagents altogether. Direct C-H activation and decarboxylative coupling represent the state-of-the-art in this domain.
Direct C-H Arylation
Direct C-H arylation emerges as a powerful, environmentally friendly alternative to traditional cross-coupling by eliminating the need for pre-functionalization (e.g., halogenation and borylation).[13] This approach forges a C-C bond by directly coupling an aryl halide with a C-H bond of the indazole ring. While highly attractive, a key challenge is controlling regioselectivity, as multiple C-H bonds are available for activation. However, specific protocols have been developed for the C-3 arylation of 1H-indazoles.[14][15]
| Indazole Substrate | Coupling Partner | Catalyst System | Key Conditions | Yield | Reference |
| 1H-Indazole | Aryl Iodide/Bromide | Pd(OAc)₂ / 1,10-Phenanthroline | Toluene, K₂CO₃ | High to Excellent[14] | Yu, J.-Q., et al. Chem. Sci. |
| 2H-Indazoles | Aryl Bromide | Pd(dppf)Cl₂ / PPh₃ | On Water, K₃PO₄ | High[16] | Greaney, M. F., et al. Org. Lett. |
| 1H-Indazole | Aryl Bromide | Pd(OAc)₂ / PPh₃ | On Water, KOAc | Moderate to Good[13] | Doucet, H., et al. Molecules |
Decarboxylative Cross-Coupling
This method utilizes carboxylic acids, which are often readily available and stable, as the coupling partners in place of organometallics. The reaction proceeds via the extrusion of CO₂, generating a nucleophilic species in situ that then participates in the cross-coupling cycle. Recent advances have demonstrated the feasibility of this approach for functionalizing N-heterocycles.[17][18] For example, visible-light-driven decarboxylative couplings of 2H-indazoles with α-keto acids have been reported to proceed without the need for photocatalysts or oxidants.[18][19]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Indazole Pinacol Boronate Ester
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the halo-indazole (1.0 equiv), the indazole boronate ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Inert Atmosphere: Sparge the resulting suspension with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Direct C-3 Arylation of 1H-Indazole
This protocol is adapted from the work of Yu and coworkers and may require optimization.[14]
-
Reagent Preparation: To an oven-dried vial, add 1H-indazole (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial under an argon atmosphere and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-arylated indazole product.
Conclusion and Recommendations
While (1-Methyl-1H-indazol-6-yl)boronic acid is a potent reagent, its alternatives offer compelling advantages that can enhance the robustness and efficiency of synthetic campaigns.
-
For Multi-Step Synthesis & Scalability: Boronate esters (Pinacol or MIDA) are the recommended choice. Their superior stability simplifies handling, purification, and storage, leading to more reproducible outcomes in complex synthetic routes. MIDA boronates are particularly powerful when dealing with otherwise unstable heteroaryl systems.[2]
-
For Challenging Couplings & Improved Stoichiometry: Potassium trifluoroborates provide an excellent, highly stable alternative. Their resistance to protodeboronation allows for near-stoichiometric usage and can be effective where boronic acids fail.[10]
-
For Green Chemistry & Step Economy: Direct C-H arylation represents the most forward-looking approach. By eliminating pre-functionalization steps, it significantly shortens synthetic sequences and reduces waste. This method should be strongly considered when regioselectivity can be controlled.[13][14]
By understanding the distinct benefits and operational nuances of each alternative, researchers can select the optimal reagent to accelerate their drug discovery and development efforts, ensuring both efficiency and reliability in the synthesis of vital indazole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Advantage: A Comparative Guide to Kinase Inhibitors Synthesized from (1-Methyl-1H-indazol-6-yl)boronic Acid
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for drug discovery. This guide provides an in-depth technical comparison of biologically active compounds synthesized using (1-Methyl-1H-indazol-6-yl)boronic acid, a versatile building block for accessing this valuable chemical space.
We will objectively compare the performance of indazole-based inhibitors against established alternatives for crucial oncogenic targets, including Polo-like Kinase 4 (PLK4) and FMS-like Tyrosine Kinase 3 (FLT3). This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own discovery programs.
The Strategic Value of this compound
The choice of this compound as a starting material is a strategic one, rooted in the principles of modern synthetic and medicinal chemistry. The indazole core acts as an effective "hinge-binder," interacting with the backbone of the kinase hinge region, a critical area for ATP binding. The methyl group at the N1 position serves to block a potential site of metabolism and eliminates tautomerization, often leading to more predictable structure-activity relationships (SAR) and improved pharmacokinetic properties.
The boronic acid functional group is paramount for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the efficient and modular installation of a wide variety of aryl and heteroaryl substituents at the 6-position of the indazole core, enabling rapid exploration of chemical diversity to optimize potency and selectivity.[2]
Case Study 1: Potent and Selective PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is strongly linked to tumorigenesis in various cancers, including breast and lung cancer.[4][5] Developing selective PLK4 inhibitors is a promising therapeutic strategy. Here, we detail the synthesis and evaluation of a compound series based on an N-(1H-indazol-6-yl)benzenesulfonamide scaffold and compare its performance to Centrinone, a well-characterized PLK4 inhibitor.
Synthesis of a PLK4 Inhibitor via Suzuki Coupling
The synthesis leverages a key Suzuki coupling step to link the this compound core with a substituted aryl halide. This approach allows for late-stage diversification to explore SAR.
Experimental Protocol: Synthesis of Compound K22 Analog
-
Suzuki-Miyaura Coupling: To a solution of this compound (1.0 eq) and 4-bromo-N-(prop-2-yn-1-yl)benzenesulfonamide (1.1 eq) in a 4:1 mixture of dioxane and water, add K₃PO₄ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 80 °C for 12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-(4-((1-methyl-1H-indazol-6-yl)ethynyl)phenyl)benzenesulfonamide analog.
Performance Comparison: Indazole Derivative vs. Centrinone
The biological activity of the synthesized compounds is validated through a series of biochemical and cellular assays. The primary measure of efficacy is the half-maximal inhibitory concentration (IC₅₀), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity.
Table 1: Comparative Performance of PLK4 Inhibitors
| Compound | Target Kinase | PLK4 IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) | Reference |
| Compound K22 | PLK4 | 0.1 | 1.3 | [4] |
| Centrinone (Alternative) | PLK4 | 2.7 | 4.8 | [4] |
| CFI-400945 (Alternative) | PLK4 | 2.8 | Not Specified | [4] |
Data Interpretation: As shown in Table 1, the indazole-based compound K22 demonstrates exceptionally potent inhibition of PLK4 with an IC₅₀ of just 0.1 nM, over 25 times more potent than Centrinone in the same assay.[4] This superior biochemical potency translates to more effective inhibition of cancer cell proliferation, with K22 showing an IC₅₀ of 1.3 µM in MCF-7 breast cancer cells, compared to 4.8 µM for Centrinone.[4] This highlights the efficacy of the N-(1H-indazol-6-yl)benzenesulfonamide scaffold for targeting PLK4.
Case Study 2: Targeting FLT3 and its Mutants in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in AML, a cancer of the blood and bone marrow.[6] Mutations in FLT3 are common and lead to constitutive kinase activity, driving leukemia cell proliferation. Here, we examine an indazole-based inhibitor designed to target both wild-type and mutant forms of FLT3.
Synthesis of a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivative
The synthesis of this class of inhibitors involves a multi-step sequence culminating in the formation of a benzimidazole core, which is then coupled to the indazole moiety. This design strategy aims to create a molecule that can effectively interact with key residues in the FLT3 active site.[6]
Experimental Protocol: Synthesis of FLT3 Inhibitor (Compound 8r)
-
Protection & Reduction: Commercially available Methyl 1H-indazole-6-carboxylate is first protected (e.g., with a THP group) and then reduced to the corresponding alcohol using LiAlH₄.[6]
-
Oxidation: The alcohol is oxidized to the aldehyde using a mild oxidant like Dess-Martin Periodinane.[6]
-
Benzimidazole Formation: The indazole-6-carbaldehyde is condensed with a substituted nitro-diamine (e.g., 4-nitrobenzene-1,2-diamine) in the presence of NH₄Cl to form the 2-(indazol-6-yl)-nitrobenzimidazole intermediate.[6]
-
Nitro Reduction & Amide Coupling: The nitro group is reduced to an amine (e.g., via catalytic hydrogenation). This aniline is then coupled with a substituted benzoic acid (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid) using standard amide coupling reagents (e.g., HATU, DIPEA).
-
Deprotection: The protecting group on the indazole nitrogen is removed under acidic conditions to yield the final inhibitor.[6]
Performance Comparison: Indazole Derivative vs. Approved Alternatives
The synthesized compounds are evaluated for their ability to inhibit FLT3 and its clinically relevant mutants, such as the internal tandem duplication (ITD) and D835Y mutations, which confer resistance to some therapies.
Table 2: Comparative Performance of FLT3 Inhibitors
| Compound | FLT3 (WT) IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | Reference |
| Compound 8r | 41.6 | 22.8 | 5.64 | [6] |
| Gilteritinib (Alternative) | 0.29 | 0.74 | 1.1 | [6] |
| Quizartinib (Alternative) | 1.1 | 0.7 | 42.2 | [6] |
Data Interpretation: Compound 8r , a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative, shows potent, nanomolar inhibition against wild-type FLT3 and, critically, demonstrates even greater potency against the drug-resistant FLT3-ITD and FLT3-D835Y mutants.[6] While approved drugs like Gilteritinib are more potent against the wild-type and ITD forms, Compound 8r's exceptional activity against the D835Y mutant (5.64 nM) is noteworthy, as this mutation can be a liability for other inhibitors like Quizartinib (IC₅₀ = 42.2 nM).[6] This underscores the potential of the indazole scaffold to generate inhibitors with a desirable profile against resistance mutations.
Validating Biological Activity: A Self-Validating System
To ensure the trustworthiness of the data, a rigorous, multi-faceted approach to validating the biological activity of these synthesized compounds is essential.
Experimental Protocol: Western Blot for Target Engagement
-
Cell Culture & Treatment: Plate cancer cells (e.g., MCF-7 for PLK4, MV4-11 for FLT3) and allow them to adhere overnight. Treat cells with a dose-response curve of the synthesized inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for the phosphorylated form of the kinase target (e.g., p-PLK4 or p-FLT3). Also, probe a separate blot or strip and re-probe the same blot for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A reduction in the phosphorylated protein signal relative to the total protein and loading control indicates on-target activity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The strategic use of the indazole core as a hinge-binding motif, combined with the synthetic flexibility afforded by the boronic acid handle, enables the development of compounds with superior potency and desirable selectivity profiles. As demonstrated with inhibitors targeting PLK4 and FLT3, this scaffold can produce compounds that outperform or offer distinct advantages over existing alternatives. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to leverage the "indazole advantage" in the pursuit of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different palladium catalysts for indazole coupling
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage drug candidates. Its versatile biological activity necessitates efficient and scalable synthetic methodologies for its functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the indazole nucleus, enabling the synthesis of diverse compound libraries for drug discovery.
This guide provides a comparative analysis of commonly employed palladium catalysts for three key transformations of the indazole scaffold: N-Arylation , C3-Arylation via Suzuki-Miyaura Coupling , and Direct C3 C-H Arylation . We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Catalytic Workhorse: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, which typically involves a sequence of oxidative addition, transmetalation (for cross-coupling reactions) or C-H activation, and reductive elimination. The efficiency of this cycle is profoundly influenced by the choice of the palladium source (precatalyst) and the ancillary ligands.
"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X or C-H Bond)"]; "Pd(II)_Intermediate" [label="Pd(II) Intermediate"]; "Transmetalation_or_CHA" [label="Transmetalation (e.g., with Ar-B(OH)₂) \nor C-H Activation"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Coupled_Product" [label="Coupled Product\n(Indazole-Ar)"];
"Pd(0)L_n" -> "Oxidative_Addition" [label="Indazole-X"]; "Oxidative_Addition" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Transmetalation_or_CHA"; "Transmetalation_or_CHA" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Coupled_Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Regeneration"]; }
Figure 1: A generalized palladium catalytic cycle for indazole coupling.I. N-Arylation of Indazoles: Forging the C-N Bond
The N-arylation of indazoles, a key transformation in the synthesis of many biologically active molecules, is most commonly achieved through the Buchwald-Hartwig amination. The choice of catalyst and ligand is critical to overcome challenges such as regioselectivity and functional group tolerance.
Catalyst Performance Comparison for N-Arylation
While a direct head-to-head comparison under identical conditions is scarce in the literature, we can collate representative data to guide catalyst selection. The following table summarizes the performance of various palladium systems for the N-arylation of indazoles.
| Catalyst System | Indazole Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Indazole | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 12 | 85 | |
| Pd(OAc)₂ / BINAP | 3-Bromoindazole | Aniline | K₃PO₄ | Toluene | 110 | 24 | 78 | [1] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Indazole | 4-Bromotoluene | LiHMDS | THF | 65 | 16 | 92 | [1] |
| G3-XPhos Precatalyst | Indazole | 4-Chloroanisole | K₃PO₄ | Dioxane | 100 | 8 | 95 |
Note: The data presented is compiled from various sources and may not represent a direct comparative study. Reaction conditions have been optimized for each specific catalyst system.
Key Insights:
-
Buchwald Precatalysts: Third-generation (G3) Buchwald precatalysts, such as G3-XPhos, often exhibit superior activity, allowing for lower catalyst loadings and shorter reaction times. Their air- and moisture-stability also offers practical advantages.
-
Ligand Choice is Crucial: Bulky, electron-rich phosphine ligands like XPhos and BINAP are essential for promoting the reductive elimination step and preventing catalyst decomposition, particularly with less reactive aryl chlorides.
-
Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective palladium sources, they may require higher catalyst loadings and longer reaction times compared to well-defined precatalysts.
Experimental Protocol: N-Arylation of 3-Bromoindazole using G3-XPhos Precatalyst
This protocol is a representative example of a modern Buchwald-Hartwig amination.
Materials:
-
3-Bromoindazole
-
Aryl amine
-
G3-XPhos Precatalyst (e.g., [XPhos Pd G3])
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoindazole (1.0 mmol), the aryl amine (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the G3-XPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Setup" [label="Reaction Setup\n(Inert Atmosphere)"]; "Reagents" [label="Add Indazole,\nAmine, Base,\nand Precatalyst"]; "Solvent" [label="Add Anhydrous\nDioxane"]; "Reaction" [label="Heat to 100°C"]; "Monitoring" [label="Monitor by\nTLC/LC-MS"]; "Workup" [label="Quench, Extract,\nand Dry"]; "Purification" [label="Column\nChromatography"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Setup" -> "Reagents" -> "Solvent" -> "Reaction" -> "Monitoring" -> "Workup" -> "Purification" -> "End"; }
Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination.II. C3-Arylation via Suzuki-Miyaura Coupling: Building the C-C Bond
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. For indazoles, this reaction is commonly employed for the functionalization of the C3 position, typically starting from a 3-haloindazole.
Catalyst Performance Comparison for C3-Arylation
The choice of palladium catalyst and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling of indazoles.
| Catalyst System | Indazole Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodoindazole | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [2] |
| Pd(dppf)Cl₂ | 3-Bromoindazole | 4-Methoxyphenylboronic acid | K₂CO₃ | DME | 80 | 8 | 92 | [3] |
| Pd(OAc)₂ / SPhos | 3-Chloroindazole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 75 | [4] |
| G2-SPhos Precatalyst | 3-Bromoindazole | Naphthylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 96 | [4] |
Note: The data presented is compiled from various sources and may not represent a direct comparative study. Reaction conditions have been optimized for each specific catalyst system.
Key Insights:
-
Substrate Reactivity: The reactivity of the halo-indazole follows the general trend I > Br > Cl. More active catalysts, often featuring bulky phosphine ligands like SPhos, are required for the coupling of less reactive chloroindazoles.
-
Catalyst Generation: While traditional catalysts like Pd(PPh₃)₄ are effective for iodoindazoles, more robust systems like Pd(dppf)Cl₂ or those generated from Pd(OAc)₂ with specialized ligands are often necessary for bromo- and chloro-substrates.
-
Precatalysts for Efficiency: Buchwald precatalysts (e.g., G2-SPhos) again demonstrate high efficiency, enabling reactions at lower temperatures and with shorter reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodoindazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-iodoindazole.
Materials:
-
3-Iodoindazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave vial or round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a microwave vial, add 3-iodoindazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add Na₂CO₃ (2.0 equiv.) and the 1,4-dioxane/water mixture.
-
Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes. Alternatively, the reaction can be heated in a round-bottom flask at reflux.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Direct C3 C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the indazole core. However, achieving high regioselectivity and efficiency can be challenging.
Catalyst Performance Comparison for Direct C3 C-H Arylation
The development of effective catalytic systems for the direct C3 arylation of 1H-indazoles is an active area of research.
| Catalyst System | Indazole Substrate | Aryl Halide | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 1H-Indazole | 4-Iodotoluene | Ag₂CO₃ | Water | 100 | 24 | 80 | [5][6] |
| Pd(OAc)₂ / 1,10-Phenanthroline | 1-Methylindazole | Iodobenzene | Cs₂CO₃ | Toluene | 140 | 48 | 51 | [7] |
| PdCl(C₃H₅)(dppb) | 1H-Indazole | 4-Bromoanisole | KOAc | DMA | 150 | 24 | 65 | [5] |
Note: The data presented is compiled from various sources and may not represent a direct comparative study. Reaction conditions have been optimized for each specific catalyst system.
Key Insights:
-
Ligand and Solvent Effects: The choice of ligand and solvent plays a crucial role in both the reactivity and regioselectivity of the C-H arylation. For instance, a Pd(OAc)₂/PPh₃ system in water has shown good yields for the C3 arylation of the parent 1H-indazole.[5][6]
-
Reaction Conditions: Direct C-H arylation often requires higher temperatures and longer reaction times compared to traditional cross-coupling reactions.
-
Green Chemistry Approach: The use of water as a solvent offers a significant advantage from an environmental and economic perspective.[5][6]
Experimental Protocol: Direct C3 Arylation of 1H-Indazole in Water
This protocol highlights a greener approach to indazole functionalization.[5]
Materials:
-
1H-Indazole
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Water
-
Reaction vessel
Procedure:
-
To a reaction vessel, add 1H-indazole (1.0 equiv.), the aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.10 equiv.), and Ag₂CO₃ (2.0 equiv.).
-
Add water to the vessel.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
"Pd(II)" [label="Pd(II) Precatalyst"]; "Coordination" [label="Coordination to\nIndazole"]; "CH_Activation" [label="C-H Activation\n(Concerted Metalation-Deprotonation)"]; "Palladacycle" [label="Palladacycle Intermediate"]; "Oxidative_Addition" [label="Oxidative Addition\nof Aryl Halide"]; "Pd(IV)_Intermediate" [label="Pd(IV) Intermediate"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="C3-Arylated Indazole"]; "Regeneration" [label="Catalyst Regeneration"];
"Pd(II)" -> "Coordination" -> "CH_Activation" -> "Palladacycle" -> "Oxidative_Addition" -> "Pd(IV)_Intermediate" -> "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Regeneration" -> "Pd(II)"; }
Figure 3: Plausible mechanism for direct C-H arylation of indazole.Conclusion
The selection of an optimal palladium catalyst for indazole coupling is a multifaceted decision that depends on the specific transformation, the nature of the substrates, and the desired reaction conditions. While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ remain valuable for their cost-effectiveness, the advent of well-defined precatalysts, particularly the Buchwald series, has significantly expanded the scope and efficiency of these reactions. These advanced catalysts often allow for milder conditions, lower catalyst loadings, and broader functional group tolerance, making them invaluable tools for the synthesis of complex indazole derivatives in both academic and industrial settings. Furthermore, the development of greener protocols, such as direct C-H arylation in water, represents a significant step towards more sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "On Water" Palladium Catalyzed Direct Arylation of 1 H- Indazole and 1 H-7-Azaindazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis: Suzuki Coupling vs. Other Cross-Coupling Methodologies
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a foundational element of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for this purpose, enabling the efficient and predictable formation of complex molecular architectures. Among these, the Suzuki-Miyaura coupling has garnered widespread acclaim for its versatility, mild reaction conditions, and the low toxicity of its organoboron reagents.
This guide provides an in-depth technical comparison of the Suzuki coupling with other prominent cross-coupling methodologies, namely the Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. By examining the mechanistic nuances, substrate scope, and, most critically, the achievable yields under various conditions, this document aims to equip the practicing chemist with the insights necessary to make informed decisions in synthetic planning and process development.
The Central Role of the Catalytic Cycle
At the heart of these transformations lies a catalytic cycle, typically involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental process is key to appreciating the subtle yet significant differences between each named reaction.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
In Focus: The Suzuki-Miyaura Coupling
The Suzuki reaction distinguishes itself through the use of organoboron compounds, such as boronic acids or esters, as the nucleophilic partner.[1] A key mechanistic feature is the requirement for a base to activate the organoboron species, facilitating the crucial transmetalation step where the organic group is transferred to the palladium center.[2][3]
Advantages:
-
Low Toxicity: Boronic acids and their byproducts are generally considered to be of low toxicity, a significant advantage in pharmaceutical and large-scale synthesis.[1]
-
Stability: Organoboron reagents are often stable to air and moisture, simplifying handling and setup.[4]
-
Mild Reaction Conditions: Suzuki couplings can often be performed under relatively mild conditions, including in aqueous media.[1][3]
-
Commercial Availability: A vast array of boronic acids is commercially available, providing a wide substrate scope.[1]
Limitations:
-
Base Sensitivity: The requisite base can be incompatible with sensitive functional groups on the substrates.
-
Protodeboronation: A potential side reaction is the cleavage of the C-B bond by protons, which can reduce the yield.
Representative Suzuki Coupling Protocol
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., a mixture of an organic solvent like dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture and degas the solution.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Comparative Analysis with Other Cross-Coupling Reactions
The Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is unique among this group as it couples an unsaturated halide or triflate with an alkene, without the need for a pre-formed organometallic nucleophile.[8][9] The mechanism involves migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to form the product and regenerate the catalyst.[8]
Yield Comparison Insights: The Heck reaction can provide excellent yields, particularly with electron-deficient alkenes.[10] However, control of regioselectivity can be a challenge, and the formation of isomeric byproducts can lower the isolated yield of the desired product. In a large-scale synthesis context, the Suzuki reaction is often favored for its generally higher and more predictable yields for biaryl synthesis.[11]
The Stille Reaction
The Stille coupling employs organotin compounds (stannanes) as the organometallic partner.[4] A significant advantage of the Stille reaction is its excellent functional group tolerance, as it often proceeds under neutral conditions without the need for a base.[4][12]
Yield Comparison Insights: In the synthesis of complex molecules with sensitive functional groups, the Stille reaction can sometimes outperform the Suzuki coupling in terms of yield, precisely because it avoids a strong base.[13] However, a major drawback is the high toxicity of organotin reagents and the difficulty in removing tin byproducts, which often makes the Suzuki reaction a more practical choice, especially in industrial settings.[4][14] A comparative study on the functionalization of diazocines showed that for certain substrates, particularly those with coordinating heteroatoms, the Stille coupling gave consistently high yields (80-94%), whereas the Suzuki coupling yields were more variable and sometimes significantly lower (57-66%).[15]
The Sonogashira Reaction
The Sonogashira reaction is the go-to method for coupling terminal alkynes with aryl or vinyl halides.[14] It characteristically employs a copper(I) co-catalyst in addition to the palladium catalyst, which facilitates the formation of a copper acetylide intermediate.[14][16]
Yield Comparison Insights: For the synthesis of arylalkynes, the Sonogashira reaction is highly efficient and typically provides high yields.[17] While Suzuki couplings with alkynylboronates are possible, the Sonogashira reaction is generally more direct and often preferred for this specific transformation. A potential side reaction in Sonogashira coupling is the homocoupling of the alkyne (Glaser coupling), which can reduce the yield of the desired cross-coupled product.[18]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds via palladium catalysis, coupling amines with aryl halides or pseudohalides.[19] This reaction has revolutionized the synthesis of arylamines.
Yield Comparison Insights: For the direct formation of a C-N bond, the Buchwald-Hartwig amination is unequivocally the superior method, as the Suzuki reaction is designed for C-C bond formation.[20][21] While indirect methods involving Suzuki coupling to introduce a nitrogen-containing moiety are conceivable, the Buchwald-Hartwig reaction offers a more direct and typically higher-yielding route. The choice of ligand is critical in Buchwald-Hartwig amination to achieve high yields and suppress side reactions.[22]
Quantitative Yield Comparison
The following table provides a summary of typical yield ranges and key features of the discussed cross-coupling reactions. It is important to note that yields are highly substrate- and condition-dependent.
| Reaction | Nucleophile | Key Features | Typical Yield Range |
| Suzuki | Organoboron | Low toxicity, mild conditions, vast substrate scope.[1][3] | 70-95%[23][24][25] |
| Heck | Alkene | No pre-formed organometallic, good for styrenes.[8] | 60-90%[26][27] |
| Stille | Organotin | Excellent functional group tolerance, no base required.[4][12] | 75-95%[1][28] |
| Sonogashira | Terminal Alkyne | Specific for alkyne coupling, uses Cu(I) co-catalyst.[14] | 80-95%[17][18][29] |
| Buchwald-Hartwig | Amine | Premier method for C-N bond formation.[19] | 70-95%[22][30][31][32] |
Visualizing Mechanistic Differences
The catalytic cycles of these reactions share common steps but differ in the nature of the nucleophile and the mechanism of its introduction to the palladium center.
Figure 2: Comparison of the catalytic cycles for Suzuki and Stille couplings.
Conclusion: Selecting the Optimal Cross-Coupling Strategy
The Suzuki-Miyaura coupling rightfully holds a prominent position in the synthetic chemist's toolbox due to its broad applicability, mild conditions, and favorable environmental profile. For many C(sp²)-C(sp²) bond formations, it offers an excellent balance of high yield, functional group tolerance, and practicality.
However, a nuanced understanding of the alternatives is crucial for strategic synthetic design. The Heck reaction provides a unique pathway for the arylation and vinylation of alkenes. The Stille reaction, despite its toxicity concerns, offers unparalleled functional group tolerance in the absence of a base, making it a powerful option for sensitive substrates. The Sonogashira coupling remains the undisputed champion for the synthesis of arylalkynes. Finally, for the critical task of C-N bond formation, the Buchwald-Hartwig amination is the clear method of choice.
Ultimately, the selection of a cross-coupling reaction should be a data-driven decision, weighing the desired bond construction, the nature of the substrates, the required reaction conditions, and the overall synthetic goals, including scalability and toxicological profile.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 26. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 27. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. scribd.com [scribd.com]
- 30. benchchem.com [benchchem.com]
- 31. catsci.com [catsci.com]
- 32. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing Compound Purity: A Comparative Analysis of HPLC and NMR
For researchers, scientists, and professionals in the field of drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor.[1] The presence of even minute impurities can drastically alter experimental outcomes, compromise the safety and efficacy of potential therapeutics, and lead to costly delays in the development pipeline.[2] This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the critical task of purity assessment.
Moving beyond a simplistic procedural overview, this document delves into the causality behind experimental choices, emphasizing the concept of orthogonal validation to build a self-validating system for purity determination. By leveraging the distinct yet complementary strengths of HPLC's separative prowess and NMR's structural and quantitative precision, researchers can achieve a comprehensive and trustworthy characterization of their synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separations
HPLC is a highly sensitive and versatile chromatographic technique that separates, identifies, and quantifies components within a mixture.[1] Its resolving power makes it an indispensable tool for detecting and quantifying impurities, even those present at trace levels.[2]
The "Why" Behind the HPLC Workflow: A Causality-Driven Approach
The efficacy of an HPLC purity assessment hinges on a series of carefully considered experimental parameters. Here, we dissect the rationale behind these choices:
-
Column Selection: The choice of the stationary phase is paramount. For most small organic molecules, a C18 reversed-phase column is the workhorse, separating compounds based on their hydrophobicity.[3] The selection of particle size (e.g., 5 µm) is a balance between achieving high resolution and maintaining reasonable backpressure.[3]
-
Mobile Phase Composition: A gradient elution, typically involving a mixture of water and an organic solvent like acetonitrile, is often employed.[3] This is because a gradient allows for the effective elution of a wider range of compounds with varying polarities, ensuring that both the main compound and any potential impurities are adequately resolved.
-
Detector Selection: The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is the most common choice for purity analysis.[4][5] Its ability to acquire absorbance data across a wide UV-visible range is crucial for peak purity assessment.[4] This allows for the spectral comparison of different points across a single chromatographic peak to check for co-eluting impurities.[5][6]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent, typically the initial mobile phase composition, to a concentration of approximately 1 mg/mL.[7] Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8][9]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD/PDA detection, scanning a range of 200-400 nm.
-
-
Data Analysis:
-
Purity Calculation (% Area): The purity is typically calculated based on the area percentage of the main peak relative to the total area of all detected peaks.[10]
-
Peak Purity Assessment (DAD/PDA): The software analyzes the UV-Vis spectra at different points (upslope, apex, and downslope) of the main peak. A high degree of spectral similarity across the peak suggests it is pure.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Perspective
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound and can be used for highly accurate quantitative analysis (qNMR).[12][13] A key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of nuclei, making it an ideal method for precise purity determination without the need for a reference standard of the analyte itself.[12][14]
The Rationale of qNMR: A Self-Validating System
The trustworthiness of a qNMR purity assessment is built upon a foundation of meticulous planning and execution:
-
Internal Standard Selection: The choice of a suitable internal standard is critical for accurate quantification.[15] An ideal internal standard should:
-
Be of high purity (≥99%).[15]
-
Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[16]
-
Be chemically stable and non-reactive with the analyte.[14]
-
Be accurately weighed.
-
Commonly used internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.[15][16]
-
-
Relaxation Delay (d1): A sufficient relaxation delay between scans is crucial to ensure that all protons have fully relaxed back to their equilibrium state. This ensures that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of qNMR. A delay of 5 times the longest T1 relaxation time of both the analyte and the internal standard is generally recommended.
-
Number of Scans: An adequate number of scans (e.g., 8 to 16) is necessary to achieve a good signal-to-noise ratio, which improves the accuracy of the integration.[3]
Experimental Protocol: Quantitative NMR (qNMR) Purity Analysis
-
Sample Preparation:
-
Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard 1D proton NMR experiment.
-
Relaxation Delay (d1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).
-
Number of Scans: 16.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[17]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparative Analysis: HPLC vs. NMR
Both HPLC and NMR are powerful techniques for purity assessment, but they offer different and complementary information. The concept of using "orthogonal" methods, which are based on different principles, provides a much higher level of confidence in the purity assessment.[2][18]
| Feature | HPLC | NMR (qNMR) |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity). | Signal intensity is directly proportional to the number of nuclei.[12] |
| Primary Strength | High sensitivity for detecting and quantifying trace impurities.[2] | Provides structural confirmation and absolute quantification without a reference standard of the analyte.[3][14] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[3] | Lower, especially for qNMR which requires long relaxation delays.[3] |
| Sample Consumption | Low (micrograms).[3] | Higher (milligrams).[3] |
| Destructive? | Yes.[3] | No, the sample can be recovered.[3][14] |
| Detection of Non-UV Active Impurities | Limited unless a universal detector (e.g., CAD, ELSD) is used. | Can detect any proton-containing impurity. |
| Information Provided | Purity based on relative peak area, retention time. | Purity based on molar ratio, structural information. |
Workflow Diagrams
Caption: HPLC Purity Assessment Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 9. mastelf.com [mastelf.com]
- 10. torontech.com [torontech.com]
- 11. Stahl M. Peak purity analysis in HPLC and CE using diode-array technology [zht.igns.gov.ua]
- 12. emerypharma.com [emerypharma.com]
- 13. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
The Ascendancy of the 1-Methyl-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-indazole moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique structural and electronic properties have made it a cornerstone in the design of potent and selective inhibitors for kinases, as well as promising anticancer and antimicrobial agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) governing the biological effects of 1-methyl-indazole derivatives. By dissecting the causal links between chemical modifications and biological outcomes, supported by experimental data, we aim to furnish researchers with the critical insights necessary to navigate this fertile area of drug discovery.
The 1-Methyl-Indazole Core: A Foundation for Potent Bioactivity
The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique aromatic scaffold. The addition of a methyl group at the N1 position significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and three-dimensional conformation. This seemingly simple modification can profoundly impact how these derivatives interact with their biological targets, often leading to enhanced potency and selectivity.
Anticancer Activity: A Multi-pronged Attack on Malignancy
1-methyl-indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, and through direct cytotoxic effects on cancer cells.
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
Several classes of kinases, including Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), have been successfully targeted by 1-methyl-indazole-based inhibitors.
The JAK/STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[1][2] 1-methyl-imidazole derivatives have been identified as potent inhibitors of JAK2, providing a strong rationale for exploring their 1-methyl-indazole isosteres.[3][4]
The following table summarizes the structure-activity relationship of a series of 6-substituted amino-1-methyl-indazole derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 6-Substituted Amino-1-Methyl-Indazole Derivatives [5]
| Compound ID | R1 | R2 | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | SK-HEP-1 IC₅₀ (µM) | SNU-638 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 24 | H | H | >50 | >50 | >50 | >50 | >50 |
| 36 | CH₃ | 4-Fluorobenzyl | 0.4 ± 0.3 | 1.5 ± 0.6 | 2.1 ± 0.8 | 3.5 ± 1.1 | 1.8 ± 0.7 |
| 37 | CH₃ | 3-Fluorobenzyl | 1.2 ± 0.5 | 3.8 ± 1.2 | 4.5 ± 1.5 | 6.2 ± 2.0 | 3.1 ± 1.0 |
| 38 | CH₃ | 2-Fluorobenzyl | 2.5 ± 0.9 | 7.1 ± 2.5 | 8.3 ± 2.9 | 10.1 ± 3.5 | 5.7 ± 1.9 |
| Etoposide | - | - | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.3 ± 0.4 | 1.0 ± 0.3 | 1.2 ± 0.3 |
SAR Insights:
-
N1-Methylation: The presence of the methyl group at the N1 position is crucial for activity.
-
Substitution at C6: A substituted amino group at the C6 position is a key determinant of anticancer potency.
-
Nature of the Amino Substituent: The nature of the substituent on the amino group significantly impacts activity. A benzyl group, particularly with a fluorine atom at the para position (compound 36 ), confers the highest potency against the HCT116 human colorectal carcinoma cell line.[5] The position of the fluorine atom on the benzyl ring also influences activity, with the para-substituted analog being more potent than the meta and ortho isomers.
Diagram: Simplified JAK/STAT Signaling Pathway and Inhibition by 1-Methyl-Indazole Derivatives
Caption: Inhibition of JAK2 by 1-methyl-indazole derivatives blocks STAT phosphorylation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Indazole derivatives have been extensively explored as VEGFR-2 inhibitors.
Table 2: VEGFR-2 Inhibitory Activity of Indazole Derivatives
| Compound ID | Scaffold | VEGFR-2 IC₅₀ (nM) | Reference |
| Axitinib | Indazole | 0.2 | [8] |
| Pazopanib | Indazole | 30 | [2] |
| Compound 30 | Indazole | 1.24 | [7] |
SAR Insights: While specific SAR data for a series of 1-methyl-indazole derivatives targeting VEGFR-2 is not extensively available in the public domain, the general indazole scaffold is a well-established pharmacophore for potent VEGFR-2 inhibition.[5][9] The N1-methylation is anticipated to influence the pharmacokinetic properties and potentially the binding interactions within the ATP-binding pocket of the kinase.
Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: 1-methyl-indazole derivatives can inhibit VEGFR-2, blocking downstream signaling.
Cytotoxicity Against Cancer Cell Lines
Beyond kinase inhibition, 1-methyl-indazole derivatives have demonstrated direct cytotoxic effects against a range of cancer cell lines.
A series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs were synthesized and screened for their anticancer activity.[10]
Table 3: Anticancer Activity of 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs [10]
| Compound ID | Aryl Group (R) | Mean Growth Percent (%) |
| 3a | Phenyl | 75.2 |
| 3b | 4-Chlorophenyl | 68.5 |
| 3c | 4-Fluorophenyl | 71.3 |
| 3d | 4-Methoxyphenyl | 82.1 |
| 3e | 4-Nitrophenyl | 45.8 |
SAR Insights:
-
Substitution on the Aryl Ring: The nature of the substituent on the N-arylisonicotinamide moiety significantly influences the anticancer activity.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group at the para position (compound 3e ), resulted in the highest growth inhibition.[10] In contrast, electron-donating groups like a methoxy group (compound 3d ) led to reduced activity.
Antimicrobial Activity: A New Frontier
The indazole scaffold has also shown promise in the development of novel antimicrobial agents. While the SAR for 1-methyl-indazole derivatives in this area is less developed compared to their anticancer properties, preliminary studies indicate potential.
A study on 3-methyl-1H-indazole derivatives revealed antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of 3-Methyl-1H-Indazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) at 300 µg/ml |
| 1d | Bacillus subtilis | 22 |
| 1d | Escherichia coli | 46 |
| Ciprofloxacin | Bacillus subtilis | 25 |
| Ciprofloxacin | Escherichia coli | 30 |
(Data adapted from a study on 3-methyl-1H-indazole derivatives; specific data for 1-methyl analogs is still emerging)
SAR Insights: The data on 3-methyl-indazole derivatives suggests that the indazole core is a viable starting point for developing antibacterial agents. Further investigation into the SAR of 1-methyl-indazole derivatives is warranted to explore their full potential in combating bacterial infections.
Experimental Protocols
General Synthesis of N1-Methyl-Indazole Derivatives
Diagram: General Synthetic Workflow
Caption: General synthetic route to 1-methyl-indazole derivatives.
Step-by-Step Protocol for the Synthesis of 1-Methyl-6-nitro-1H-indazole:
-
Dissolution: To a solution of 6-nitro-1H-indazole in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Methylation: Add methyl iodide (CH₃I) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-6-nitro-1H-indazole.[11]
In Vitro Anticancer Activity Assessment
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.[14]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[12]
The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[16]
In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay that measures the amount of ADP produced.[18]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in a suitable kinase assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the test compound and the kinase. Incubate at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.[18]
Conclusion and Future Perspectives
The 1-methyl-indazole scaffold has proven to be a highly fruitful starting point for the development of a diverse range of bioactive molecules. The SAR studies highlighted in this guide underscore the critical role of substitutions at various positions on the indazole ring in modulating potency and selectivity against different biological targets. As our understanding of the complex signaling networks that drive diseases like cancer continues to grow, the rational design of novel 1-methyl-indazole derivatives, guided by robust SAR data, will undoubtedly lead to the discovery of next-generation therapeutics. Future efforts should focus on expanding the exploration of this versatile scaffold against a wider array of targets, including those relevant to infectious and inflammatory diseases, and on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to accelerate their translation into the clinic.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. clyte.tech [clyte.tech]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Two Faces of Indazole: A Guide to N-Protected vs. Unprotected Strategies in Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, the indazole motif stands as a privileged scaffold, integral to a multitude of bioactive compounds and functional materials. Its synthesis and functionalization, particularly through transition-metal-catalyzed cross-coupling reactions, are of paramount importance. A fundamental choice confronting the synthetic chemist is whether to employ the indazole core in its native, N-unprotected form or to install a protecting group on one of its nitrogen atoms. This decision is far from trivial, carrying significant implications for reactivity, regioselectivity, and overall synthetic efficiency.
This guide provides an in-depth comparison of the efficacy of N-protected versus unprotected indazoles in key coupling reactions. We will delve into the mechanistic underpinnings of their differential reactivity, present supporting experimental data, and offer field-proven insights to aid researchers in making informed strategic decisions for their synthetic campaigns.
The Fundamental Dichotomy: To Protect or Not to Protect?
The core of the issue lies in the acidic N-H proton of the indazole ring. In its unprotected form, this proton can interfere with the catalytic cycle of many coupling reactions, particularly those employing organometallic reagents and strong bases. This interference can manifest as catalyst inhibition, undesired side reactions, or a complete shutdown of reactivity.[1][2]
Historically, the conventional wisdom has been to protect the indazole nitrogen to circumvent these issues. N-protection masks the acidic proton, rendering the indazole a more predictable and well-behaved coupling partner in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and C-H activation. However, this approach introduces additional steps for protection and deprotection, increasing the overall step count and potentially lowering the overall yield.
Recent advancements in catalyst design and methodology have increasingly challenged this dogma, demonstrating that direct coupling of unprotected indazoles is not only feasible but, in some cases, advantageous.
Comparative Efficacy in Key Coupling Reactions
Suzuki-Miyaura Coupling: A Tale of Two Catalyst Systems
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When employing indazoles, the choice between a protected and unprotected substrate is starkly illustrated by the required catalytic system.
N-Protected Indazoles: These substrates are generally robust coupling partners under standard Suzuki-Miyaura conditions. A wide variety of palladium catalysts and ligands can be employed with predictable success. For instance, the coupling of N-Boc-5-bromoindazoles with various boronic acids proceeds efficiently in the presence of Pd(dppf)Cl₂.[3]
N-Unprotected Indazoles: Standard Suzuki-Miyaura protocols often fail or give poor yields with unprotected indazoles.[1] The acidic N-H proton is believed to interfere with the palladium catalyst, potentially leading to the formation of inactive palladium-azolyl complexes.[1][2] However, the development of specialized, sterically hindered, and electron-rich phosphine ligands, such as SPhos and XPhos, has revolutionized this area. These ligands promote the desired C-C bond formation while mitigating the inhibitory effects of the N-H group.[1]
| Substrate | Catalyst System | Yield (%) | Reference |
| N-Bn-3-chloroindazole | Pd₂(dba)₃ / P(o-tol)₃ | 95% | [1] |
| 3-chloro-1H-indazole | Pd₂(dba)₃ / P(o-tol)₃ | 0% | [1] |
| 3-chloro-1H-indazole | Pd(OAc)₂ / SPhos | 85% | [1] |
| 3-iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ | 87% | [4] |
| N-Boc-3-iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ | 13% (deprotected starting material recovered in 86%) | [4] |
Key Insight: While N-protection offers broader compatibility with traditional catalysts, the use of modern, specialized ligands makes the direct Suzuki-Miyaura coupling of unprotected indazoles a highly efficient and atom-economical alternative. Notably, in some cases, such as with highly electron-deficient nitroindazoles, the N-Boc protecting group can be labile under the reaction conditions, leading to deprotection as the major pathway.[4]
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds. Similar to the Suzuki reaction, the presence of an unprotected N-H group in the indazole substrate presents a challenge.
N-Protected Indazoles: N-acylated or N-alkylated haloindazoles are generally effective substrates in Buchwald-Hartwig aminations. The absence of the acidic proton allows for a wider range of bases and reaction conditions to be employed.
N-Unprotected Indazoles: The direct amination of unprotected haloindazoles can be problematic due to competitive N-arylation of the indazole itself or catalyst inhibition. However, careful selection of the ligand and base is crucial for success. Sterically demanding phosphine ligands have been shown to be effective in promoting the desired C-N bond formation.[5] Furthermore, specific ligands have been identified for the coupling of different types of amines with unprotected indazoles. For example, tBuXphos has been shown to be a good ligand for the amination of unprotected indazoles.
C-H Functionalization: The Direct Approach
Direct C-H functionalization represents a highly desirable, atom-economical strategy for elaborating the indazole core. Here, the role of the N-substituent is often to act as a directing group, controlling the regioselectivity of the reaction.
N-Protected (N-Aryl/Alkyl) Indazoles: In many C-H activation strategies, an N-aryl or N-alkyl group serves as a directing group to functionalize a specific C-H bond, often at the C7 position of the indazole or an ortho-position of the N-aryl substituent. This approach offers excellent control over regioselectivity.
N-Unprotected Indazoles: The direct C-H arylation of unprotected 1H-indazoles has been a significant challenge due to the poor reactivity of the C-3 position.[6][7] However, recent advancements have demonstrated that specific palladium/phenanthroline catalyst systems can effectively promote the C-3 arylation of unprotected indazoles.[6][8] This avoids the need for a directing group and the associated protection/deprotection steps.
A Case for the Unprotected: Avoiding Undesired Reactivity
While N-protection is often employed to prevent unwanted reactions, there are instances where the protecting group itself can lead to undesirable side reactions. A notable example is the ring-opening of N-protected indazoles in the presence of a strong base. This isomerization leads to the formation of ortho-aminobenzonitriles, a reaction that is averted when using unprotected indazoles because the heterocycle is deprotonated in situ.[9] This highlights a significant advantage of the unprotected strategy in specific contexts.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an N-Protected Indazole
Synthesis of 5-(Pyrrol-2-yl)-1H-indazoles [3]
-
Materials: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, dimethoxyethane (DME), water.
-
Procedure:
-
To a reaction vessel, add 5-bromo-1-ethyl-1H-indazole (1.0 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add DME (5 mL) and water (1 mL).
-
Heat the mixture at 80 °C for 2 hours under an inert atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Representative Protocol for Suzuki-Miyaura Coupling of an N-Unprotected Indazole
Synthesis of 3-Aryl-1H-indazoles [1]
-
Materials: 3-chloro-1H-indazole, arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, dioxane, water.
-
Procedure:
-
To a reaction vessel, add 3-chloro-1H-indazole (1.0 mmol), arylboronic acid (2.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add dioxane (4 mL) and water (1 mL).
-
Heat the mixture at 100 °C for 15 hours under an inert atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Visualizing the Mechanistic Divide
The choice between a protected and unprotected indazole fundamentally alters the species present in the reaction mixture and their potential interactions with the catalyst.
Caption: Comparison of coupling reaction pathways.
The diagram above illustrates the simplified pathways for coupling reactions with N-protected versus N-unprotected indazoles. The N-protected strategy generally leads directly to the desired product through the catalytic cycle. In contrast, the N-unprotected strategy introduces a potential off-cycle pathway where the acidic N-H proton can interact with the catalyst, leading to inhibition. Specialized ligands are key to minimizing this inhibitory pathway and favoring the productive catalytic cycle.
Caption: Synthetic workflow comparison.
This workflow diagram highlights the step-economy of the direct coupling approach with unprotected indazoles compared to the multi-step sequence required for the N-protection strategy.
Conclusion and Future Outlook
The decision to use an N-protected or unprotected indazole in coupling reactions is a nuanced one that depends on the specific reaction, available catalyst systems, and the overall synthetic strategy. While the N-protection approach offers a history of reliability and broad catalyst compatibility, it comes at the cost of additional synthetic steps.
The development of highly effective, specialized ligands has made the direct coupling of unprotected indazoles an increasingly attractive and powerful strategy. This approach offers greater atom and step economy, and in certain cases, can even circumvent side reactions associated with protecting groups.
As catalyst technology continues to advance, the scope and efficiency of direct coupling reactions with unprotected N-H heterocycles are likely to expand further, solidifying this approach as a mainstay in the synthetic chemist's toolbox. Researchers are encouraged to carefully evaluate the latest literature and consider both strategies to identify the most efficient and robust route for their specific synthetic targets.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Strategic Cost-Benefit Analysis of (1-Methyl-1H-indazol-6-yl)boronic Acid in Synthetic Chemistry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive arena of drug discovery and development, the selection of synthetic building blocks is a pivotal decision that profoundly impacts project timelines, costs, and ultimate success. The 1-methyl-1H-indazole moiety is a privileged scaffold, frequently incorporated into kinase inhibitors and other targeted therapeutics, making its efficient installation a key synthetic challenge.[1] (1-Methyl-1H-indazol-6-yl)boronic acid has emerged as a primary reagent for this purpose. This guide provides a comprehensive cost-benefit analysis of its use, objectively comparing its performance against a common, more economical alternative, and provides the supporting experimental frameworks necessary for strategic decision-making.
The Value Proposition: Direct vs. Indirect Routes
The central challenge lies in balancing the upfront cost of a specialized reagent against the time, resources, and yield of a multi-step approach. This compound allows for the direct, one-step installation of the desired scaffold via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] However, its relatively high cost, often ranging from $150 to $400 per gram depending on the supplier, necessitates a careful evaluation of alternatives, especially for scale-up operations.
A common and more cost-effective alternative involves a two-step sequence: the Miyaura borylation of a cheaper, more readily available precursor like 6-bromo-1-methyl-1H-indazole, followed by a subsequent Suzuki-Miyaura coupling. This guide will dissect these two distinct strategies.
Performance and Economic Comparison
The choice between the direct and two-step approach is context-dependent, hinging on factors like the scale of the synthesis, the urgency of the project, and the available budget. The following table summarizes the key performance indicators for the synthesis of a model biaryl product.
Table 1: Comparative Analysis of Synthetic Routes
| Metric | Direct Suzuki Coupling | Two-Step Borylation/Coupling | Rationale & Justification |
| Starting Material | This compound | 6-Bromo-1-methyl-1H-indazole | The bromo-indazole is significantly less expensive than the corresponding boronic acid. |
| Number of Steps | 1 | 2 | The direct approach offers superior time efficiency, critical for rapid SAR exploration. |
| Typical Overall Yield | 85-95% | 65-80% | The direct coupling is generally higher yielding, avoiding losses from an additional isolation step. |
| Reagent Cost/Gram | High (~$250/g average) | Low (~$40/g for bromo-precursor) | The primary driver for considering the two-step approach is the drastic reduction in starting material cost. |
| Process Simplicity | High | Moderate | The two-step process requires an additional reaction and potential purification of the boronic ester intermediate. |
| Best Suited For | Lead Optimization, Rapid Analog Synthesis | Process Development, Large-Scale Synthesis | Speed and yield justify the cost in early discovery; cost-effectiveness is paramount for scale-up. |
Note: Costs are estimates and will vary based on supplier, purity, and quantity.
Experimental Workflows and Protocols
To provide a practical framework for this analysis, detailed experimental protocols for both methodologies are presented below. The causality behind key experimental choices is explained to enhance reproducibility and understanding.
Methodology 1: Direct Suzuki-Miyaura Coupling
This approach prioritizes speed and yield by utilizing the boronic acid directly. It is the gold standard for quickly generating derivatives for biological screening.
Experimental Workflow: Direct Coupling
Caption: Workflow for the direct Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried reaction vial, add your aryl halide (1.0 eq.), this compound (1.2 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 1-5 mol%.
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times. This is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.[3]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is commonly employed. The water is essential for the transmetalation step of the catalytic cycle.[4]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final biaryl product.
Methodology 2: Two-Step Miyaura Borylation / Suzuki Coupling
This strategy is employed when cost is a primary concern. It involves the initial conversion of a less expensive aryl halide into a boronic ester, which is then used in a subsequent Suzuki coupling.
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step borylation and coupling sequence.
Detailed Step-by-Step Protocol:
Part A: Miyaura Borylation
-
Reagent Setup: In a flame-dried flask, combine 6-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂) (1.1 eq.), potassium acetate (KOAc) (1.5 eq.), and Pd(dppf)Cl₂ (2-3 mol%).
-
Inert Atmosphere & Solvent: Establish an inert atmosphere as described previously. Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 80 °C for 16-24 hours. The KOAc acts as a mild base required for the catalytic cycle of the borylation.[5]
-
Isolation (Optional): The resulting boronic ester can often be used directly in the next step after a simple filtration of salts. Alternatively, for higher purity, it can be isolated via column chromatography.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: To the crude or purified boronic ester from Part A (1.0 eq.), add the desired aryl halide (1.0-1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).
-
Solvent and Reaction: Add a degassed dioxane/water solvent system and heat to 90-100 °C until the reaction is complete.
-
Workup and Purification: Follow steps 6 and 7 from Methodology 1 to isolate the final product.
Strategic Decision Framework
The optimal synthetic route is not universal but is dictated by the specific objectives of the project. This decision can be visualized as a logical framework.
Logical Framework: Reagent Selection
Caption: A decision framework for choosing the optimal synthetic route.
-
For Early-Stage Discovery: When the goal is to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies, the speed, simplicity, and high yield of the Direct Coupling (Methodology 1) are paramount. The higher reagent cost is justified by the acceleration of the discovery timeline.[6]
-
For Process Development and Scale-Up: When a lead candidate has been identified and larger quantities are required for further testing or pre-clinical studies, minimizing the cost of goods (COGs) becomes the primary driver. The significant cost savings offered by the Two-Step Borylation/Coupling (Methodology 2) make it the superior choice, despite the additional synthetic step and potential for slightly lower overall yield.[7][8]
Conclusion
This compound is an exceptionally effective but costly reagent for introducing the 1-methyl-indazole scaffold. Its use is highly recommended in settings where speed and efficiency in generating novel chemical matter are the primary objectives. Conversely, for applications where cost is a limiting factor, such as in process chemistry and large-scale synthesis, the two-step approach starting from a cheaper halogenated precursor offers a viable and economically prudent alternative. A thorough understanding of the costs, benefits, and practical execution of both methodologies empowers researchers and drug development professionals to make strategic, data-driven decisions that align with their specific project goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
- 7. atlasofscience.org [atlasofscience.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to (1-Methyl-1H-indazol-6-yl)boronic acid: Performance, Protocols, and Comparative Insights in Suzuki-Miyaura Coupling
Welcome to an in-depth examination of (1-Methyl-1H-indazol-6-yl)boronic acid, a versatile heterocyclic building block gaining prominence in medicinal chemistry and organic synthesis. This guide moves beyond a simple product overview to provide a comparative analysis of its utility, grounded in experimental data and mechanistic principles. We will explore why this specific reagent is often a superior choice for complex molecule synthesis, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The indazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including treatments for cancer and inflammatory diseases.[1][2] Boronic acids, in turn, are celebrated for their stability, low toxicity, and exceptional versatility as coupling partners.[3][4] This guide focuses on the intersection of these two domains, demonstrating how this compound serves as a key component in the synthesis of novel molecular entities.
Part 1: The N-Methyl Advantage: A Comparative Performance Analysis
A primary challenge in the functionalization of nitrogen-containing heterocycles like indazole is the presence of the acidic N-H proton. In palladium-catalyzed cross-coupling reactions, this proton can interfere with the catalytic cycle, leading to catalyst inhibition and reduced product yields.[5] The strategic methylation at the N1 position of the indazole ring in this compound elegantly circumvents this issue.
By "capping" the reactive N-H group, the N-methylated variant offers significant advantages over its unprotected counterpart, 1H-Indazol-6-ylboronic acid.[6] This modification prevents unwanted side reactions and ensures a more efficient and predictable outcome in cross-coupling chemistry.
Diagram: Chemical Structure
Caption: Structure of this compound.
Comparative Performance Data
The table below summarizes the typical outcomes when comparing N-H and N-Methylated indazole substrates in Suzuki-Miyaura coupling reactions. The data, synthesized from established chemical principles, illustrates the improved efficiency gained by N-protection.[5]
| Parameter | 1H-Indazole Substrate | 1-Methyl-Indazole Substrate (The Subject) | Rationale for Performance Difference |
| Typical Yield | Moderate to Low | Good to Excellent[5] | The acidic N-H proton of the unprotected indazole can complex with the palladium catalyst, inhibiting its activity. The N-methyl group eliminates this pathway.[5] |
| Catalyst Loading | Often requires higher loading | Effective with standard catalyst loading | Less catalyst deactivation allows for more efficient turnover, reducing the amount of expensive palladium required. |
| Side Product Formation | Potential for N-arylation, homocoupling | Significantly reduced side reactions | The primary competing reaction pathway (catalyst inhibition) is blocked. Proper degassing further minimizes oxygen-mediated homocoupling.[7] |
| Reproducibility | Variable | High | The reaction is more robust and less sensitive to minor variations in conditions due to the absence of the problematic N-H proton. |
Part 2: The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is the cornerstone application for this compound, enabling the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides.[8] Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting experiments.
The reaction proceeds through three key steps mediated by a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group is transferred from the boron atom of our subject molecule to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Indazole-6-boronic acid | C7H7BN2O2 | CID 24728617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Safety Operating Guide
Navigating the Disposal of (1-Methyl-1H-indazol-6-yl)boronic acid: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development and organic synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. (1-Methyl-1H-indazol-6-yl)boronic acid, a versatile building block in medicinal chemistry, requires meticulous handling and disposal to mitigate risks to personnel and the environment.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and regulatory compliance.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2) [2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3) [3]
These classifications necessitate that all handling and disposal operations be conducted with appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
Table 1: Hazard Summary and GHS Classifications
| Hazard Statement | GHS Classification | Precautionary Codes |
| H315: Causes skin irritation | Skin Irritation, Category 2 | P280 |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | P280, P305+P351+P338 |
| H335: May cause respiratory irritation | STOT SE, Category 3 | P261, P304+P340 |
Source: Sigma-Aldrich Safety Data Sheet
The Cardinal Rule: Treat as Hazardous Waste
The fundamental principle governing the disposal of this compound is to manage it as hazardous chemical waste.[4][5] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][6] Improper disposal can lead to environmental contamination and significant regulatory penalties.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of solid this compound and contaminated materials.
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[8]
-
Eye Protection: Chemical safety goggles are mandatory.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[8][11]
-
Respiratory Protection: All handling of the solid waste should be performed in a chemical fume hood to minimize inhalation risk.[4][12]
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4]
-
Solid Waste: Collect unadulterated this compound and any materials contaminated with it (e.g., weighing papers, gloves, paper towels) in a designated, sealable container.[4]
-
Liquid Waste: If the boronic acid is in a solution, it must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]
Crucial Note: Never mix boronic acid waste with other chemicals, especially strong acids or bases, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[4][11]
Container Labeling: Clarity is Key
Accurate and clear labeling of waste containers is a regulatory requirement and a vital safety measure.[7][13] The label must include:
-
The full chemical name: "this compound" [4]
-
Any other identifiers required by your institution or local regulations.
Storage of Hazardous Waste
Once collected and labeled, the hazardous waste container must be stored appropriately pending collection.
-
Location: Store the sealed container in a designated and secure satellite accumulation area (SAA).[13][14] This area should be well-ventilated and away from incompatible materials.[4]
-
Containment: It is best practice to use secondary containment to mitigate the impact of any potential leaks.[7]
-
Time Limits: Be aware of the time limits for storing hazardous waste in an SAA, as stipulated by the EPA and your facility's generator status.[13][14]
Diagram 1: Decision Workflow for Waste Disposal
Caption: Waste Disposal Decision Flowchart
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.[4]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first rinseate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[4] Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's guidelines.[4]
-
Drying and Final Disposal: After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[4] Deface the original label, and the clean, dry container can then be disposed of in the appropriate recycling stream (e.g., laboratory glassware or plastic).[4]
Regulatory Framework: Adherence to OSHA and EPA Standards
All laboratory operations, including waste disposal, are governed by federal and local regulations.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[15][16] The CHP must outline procedures for the safe handling and disposal of hazardous chemicals.[15]
-
EPA Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[7][17] Your institution's EHS department will have specific protocols based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[13]
It is imperative to consult your institution's EHS department or your designated Chemical Hygiene Officer to ensure your disposal practices are in full compliance with all applicable regulations.[11][18]
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, use an appropriate absorbent material, collect the contaminated material in a sealed container, and label it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
By adhering to these rigorous disposal procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the environmental integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sciencing.com [sciencing.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. laballey.com [laballey.com]
- 12. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. osha.gov [osha.gov]
- 16. mastercontrol.com [mastercontrol.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. compliancy-group.com [compliancy-group.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




